tert-Butyl 2-(4-oxopiperidin-1-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(4-oxopiperidin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)8-12-6-4-9(13)5-7-12/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVOSDPEDKERMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695800 | |
| Record name | tert-Butyl (4-oxopiperidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149554-03-0 | |
| Record name | tert-Butyl (4-oxopiperidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: tert-Butyl 2-(4-oxopiperidin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-(4-oxopiperidin-1-yl)acetate is a heterocyclic organic compound that holds significance as a versatile building block in medicinal chemistry and drug discovery. Its structure incorporates a 4-piperidone moiety, which is a common scaffold in numerous biologically active molecules, and a tert-butyl acetate group, which can serve as a protected carboxylic acid or a lipophilic component. This guide provides a comprehensive overview of the known chemical properties of this compound, outlines general experimental procedures, and explores its potential applications in drug development, particularly as a linker in novel therapeutic modalities.
Core Chemical Properties
| Property | Value | Reference |
| CAS Number | 149554-03-0 | [1] |
| Molecular Formula | C₁₁H₁₉NO₃ | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| Physical Form | White to yellow powder or crystals | |
| Boiling Point | 308.1 ± 27.0 °C at 760 mmHg (Predicted) | [2] |
| Melting Point | Not available | |
| Density | Not available | |
| pKa | Not available | |
| Solubility | Not available | |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
Experimental Protocols
Due to the limited availability of specific, detailed experimental protocols for this compound in the scientific literature, a general synthetic and purification strategy is outlined below. This is based on standard organic chemistry principles for the N-alkylation of secondary amines.
General Synthesis: N-alkylation of 4-Piperidone
The synthesis of this compound can be achieved through the N-alkylation of 4-piperidone with a suitable tert-butyl acetate derivative.
Reaction:
4-Piperidone + Br-CH₂-COO-tBu → this compound
Materials:
-
4-Piperidone hydrochloride
-
tert-Butyl bromoacetate
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
An appropriate solvent (e.g., acetonitrile, dimethylformamide)
Procedure:
-
To a solution of 4-piperidone hydrochloride in the chosen solvent, add the base in slight excess to neutralize the hydrochloride and deprotonate the secondary amine.
-
Stir the mixture at room temperature for a predetermined time to ensure complete deprotonation.
-
Add tert-butyl bromoacetate to the reaction mixture, typically in a 1:1 molar ratio with the 4-piperidone.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and monitor the reaction progress using a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified as described below.
General Purification Protocol
Purification of the crude product is essential to remove unreacted starting materials and byproducts.
Method: Flash Column Chromatography
-
Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Load the adsorbed crude product onto the top of the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Spectroscopic Data (Predicted)
-
¹H NMR:
-
Protons on the piperidine ring adjacent to the nitrogen would appear as triplets.
-
Protons on the piperidine ring adjacent to the carbonyl group would also appear as triplets.
-
The methylene protons of the acetate group would be a singlet.
-
The tert-butyl group would present as a characteristic singlet with an integration of 9H.
-
-
¹³C NMR:
-
The carbonyl carbon of the ketone would be observed in the downfield region typical for ketones.
-
The ester carbonyl carbon would also be in the downfield region.
-
The quaternary carbon and the methyl carbons of the tert-butyl group would be present.
-
The carbons of the piperidine ring and the methylene carbon of the acetate group would appear in the aliphatic region.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the C=O stretch of the ketone.
-
Another strong absorption band for the C=O stretch of the tert-butyl ester.
-
C-N stretching vibrations.
-
Aliphatic C-H stretching and bending vibrations.
-
-
Mass Spectrometry:
-
The molecular ion peak (M+) would be expected.
-
Common fragmentation patterns would include the loss of the tert-butyl group and cleavage of the acetate side chain.
-
Applications in Drug Development
The structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules for drug discovery. The 4-piperidone core is a privileged scaffold found in many central nervous system (CNS) active agents and other therapeutics. The tert-butyl ester can act as a protecting group for a carboxylic acid, which can be deprotected in a later synthetic step to reveal a functional handle for further elaboration or to serve as a key pharmacophoric feature.
One of the most promising applications for molecules of this type is in the field of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, and structures like this compound can serve as a foundational element for constructing these linkers.
Mandatory Visualizations
Conceptual Workflow for PROTAC Application
The following diagram illustrates a conceptual workflow for the utilization of a derivative of this compound as a component of a PROTAC.
Caption: Conceptual workflow for the use of a this compound derivative in a PROTAC.
References
A Comprehensive Technical Guide to tert-Butyl 2-(4-oxopiperidin-1-yl)acetate (CAS 149554-03-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-(4-oxopiperidin-1-yl)acetate, registered under CAS number 149554-03-0, is a bifunctional heterocyclic organic compound. Its structure incorporates a piperidin-4-one moiety, which provides a reactive ketone handle, and a tert-butyl protected acetate group attached to the piperidine nitrogen. This arrangement makes it a highly versatile synthetic intermediate and a valuable building block in medicinal chemistry.[1] The compound's utility lies in its ability to serve as a scaffold for introducing complex substituents at the 4-position of the piperidine ring while the tert-butyl ester allows for subsequent deprotection and amide bond formation. Its application is particularly notable in the development of targeted therapies, including potent and selective kinase inhibitors.[2]
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. While experimental spectroscopic data is not widely published, the tables include predicted values based on established principles of NMR, IR, and MS analysis for the functional groups present in the structure.
Table 1: Chemical Identity and Physical Properties
| Parameter | Value | Reference |
| CAS Number | 149554-03-0 | [1] |
| Molecular Formula | C₁₁H₁₉NO₃ | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Synonyms | 1-(tert-Butoxycarbonylmethyl)-4-piperidinone, 2-(4-oxo-1-piperidinyl)acetic acid tert-butyl ester | [1] |
| Appearance | Expected to be a solid at room temperature | N/A |
| Melting Point | Data not available. (Note: The closely related N-Boc-4-piperidone melts at 71-72 °C) | [3] |
| Boiling Point | Data not available. (Note: The related tert-butyl 2-(piperidin-4-yl)acetate boils at 259 °C) | [4] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. | N/A |
| Storage | Sealed in a dry environment at 2-8°C | [5] |
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 300 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.25 | s | 2H | N-CH₂ -COO |
| ~2.80 | t | 4H | -CO-CH₂ -N-CH₂ -CO- (Piperidine H2, H6) |
| ~2.45 | t | 4H | N-CH₂ -CH₂-CO- (Piperidine H3, H5) |
| 1.45 | s | 9H | -C(CH₃ )₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 75.5 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~208.5 | C =O (Ketone) |
| ~169.0 | C =O (Ester) |
| ~81.5 | -C (CH₃)₃ |
| ~59.0 | N-C H₂-COO |
| ~52.0 | Piperidine C 2, C 6 |
| ~40.5 | Piperidine C 3, C 5 |
| ~28.0 | -C(C H₃)₃ |
Table 4: Predicted FT-IR and Mass Spectrometry Data
| Technique | Parameter | Predicted Value/Fragment |
| FT-IR | C=O Stretch (Ketone) | ~1720 cm⁻¹ |
| C=O Stretch (Ester) | ~1740 cm⁻¹ | |
| C-O Stretch | ~1150 cm⁻¹ | |
| C-N Stretch | ~1230 cm⁻¹ | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z 213 |
| Base Peak | m/z 57 ([C(CH₃)₃]⁺) | |
| Major Fragment | m/z 157 ([M - C₄H₈]⁺) | |
| Major Fragment | m/z 114 ([M - O-tBu]⁺) |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the N-alkylation of 4-piperidone with tert-butyl bromoacetate. The following is a representative protocol.
Materials:
-
4-Piperidone hydrochloride
-
tert-Butyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-piperidone hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.
-
Stir the suspension vigorously at room temperature for 20 minutes.
-
Add tert-butyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to 60°C and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield this compound as a solid.
Caption: General workflow for the synthesis of the title compound.
Reductive Amination of the Piperidone Ketone
The 4-oxo group is a key site for functionalization. Reductive amination allows for the introduction of a diverse range of amine substituents.
Materials:
-
This compound
-
A primary or secondary amine (e.g., Benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve this compound (1.0 eq) and the chosen amine (1.1 eq) in DCE in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-amino-piperidine derivative by flash chromatography.
Deprotection of the tert-Butyl Ester
The tert-butyl ester can be selectively cleaved under acidic conditions to reveal the carboxylic acid, which can then be used in amide coupling reactions.
Materials:
-
tert-Butyl 2-(4-(substituted-amino)piperidin-1-yl)acetate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butyl ester substrate (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (5-10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting carboxylic acid (as a TFA salt) can often be used directly in the next step or can be purified further if necessary.
Applications in Drug Development
The dual functionality of this compound makes it an ideal scaffold for building molecules that require a specific three-dimensional orientation of functional groups. One of its most significant applications is in the synthesis of Janus Kinase (JAK) inhibitors .
Caption: Synthetic utility in multi-step drug synthesis.
Role in JAK Inhibitor Synthesis
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a key role in inflammation, immunity, and hematopoiesis.[6] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as certain cancers.[7]
Drugs like Tofacitinib and Baricitinib are potent JAK inhibitors that have been successfully developed to treat these conditions.[8][9] The synthesis of these complex molecules often relies on a chiral 3-amino-4-methylpiperidine core. Intermediates like this compound serve as foundational scaffolds that can be elaborated through reactions like reductive amination and subsequent stereoselective modifications to build the required piperidine core of these inhibitors.[1][10]
The JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the site of inhibition.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. It is advisable to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4]
Conclusion
This compound is a valuable and versatile chemical intermediate for drug discovery and development. Its bifunctional nature allows for the systematic and controlled introduction of molecular complexity, making it a key building block for sophisticated therapeutic agents. Its demonstrated relevance in the synthesis of scaffolds for potent JAK inhibitors underscores its importance to medicinal chemists working on novel treatments for autoimmune disorders and other diseases driven by cytokine signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104059016A - Intermediate for preparing tofacitinib and preparation method of intermediate - Google Patents [patents.google.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. tert-Butyl acetate (540-88-5) IR Spectrum [chemicalbook.com]
- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.unl.pt [research.unl.pt]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-(4-oxopiperidin-1-yl)acetate is a valuable building block in medicinal chemistry and drug discovery. Its piperidone core is a common scaffold in a variety of biologically active molecules, and the tert-butyl acetate moiety provides a versatile handle for further chemical modifications. This technical guide provides a comprehensive overview of a primary synthesis route for this compound, focusing on the N-alkylation of 4-piperidone. This document includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Core Synthesis Route: N-Alkylation of 4-Piperidone
The most common and direct method for the synthesis of this compound is the N-alkylation of 4-piperidone with tert-butyl bromoacetate. This reaction is a nucleophilic substitution where the secondary amine of the piperidone ring attacks the electrophilic carbon of the bromoacetate.
Reaction Scheme
Caption: General reaction scheme for the N-alkylation of 4-piperidone.
Experimental Protocol
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
tert-Butyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-piperidone hydrochloride monohydrate (1.0 eq.).
-
Addition of Base and Solvent: Add anhydrous N,N-dimethylformamide (DMF) to the flask, followed by anhydrous potassium carbonate (2.5 eq.). Stir the suspension vigorously for 15-20 minutes at room temperature to neutralize the hydrochloride and liberate the free base.
-
Addition of Alkylating Agent: To the stirred suspension, add tert-butyl bromoacetate (1.1 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound via N-alkylation.
| Parameter | Value |
| Reactants | |
| 4-Piperidone Hydrochloride | 1.0 equivalent |
| tert-Butyl bromoacetate | 1.1 - 1.2 equivalents |
| Potassium Carbonate | 2.5 - 3.0 equivalents |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 70 - 90% |
| Purity (after chroma.) | >95% |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The N-alkylation of 4-piperidone with tert-butyl bromoacetate is a robust and efficient method for the synthesis of this compound. The procedure is straightforward, utilizes readily available starting materials, and provides good to excellent yields of the desired product. This technical guide provides researchers and drug development professionals with the necessary information to successfully implement this synthesis in a laboratory setting. Careful control of reaction conditions and appropriate purification techniques are key to obtaining a high-purity product.
An In-depth Technical Guide to tert-Butyl 2-(4-oxopiperidin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate, a versatile synthetic intermediate with applications in medicinal chemistry and drug development. This document details its chemical synonyms, physical and chemical properties, a validated synthetic protocol, and its potential applications in the synthesis of complex molecular scaffolds.
Chemical Identity and Synonyms
This compound is a piperidinone derivative featuring a tert-butoxycarbonylmethyl group attached to the nitrogen atom. This structural motif makes it a valuable building block for the introduction of a protected acetic acid side chain onto a piperidine ring.
Table 1: Synonyms and Identifiers
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 149554-03-0[1] |
| Molecular Formula | C₁₁H₁₉NO₃[1] |
| Molecular Weight | 213.27 g/mol [1] |
| Synonyms | 1-(tert-Butoxycarbonylmethyl)-4-piperidinone[2] |
| 1-Piperidineacetic acid, 4-oxo-, 1,1-dimethylethyl ester[2] | |
| tert-Butyl (4-oxopiperidin-1-yl)acetate | |
| 2-(4-oxo-1-piperidinyl)acetic acid tert-butyl ester[2] | |
| O=C(OC(C)(C)C)CN1CCC(CC1)=O[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White to off-white solid | Assumed from typical organic compounds of this type |
| Purity | ≥98% | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
| InChI Key | SBVOSDPEDKERMR-UHFFFAOYSA-N | [2] |
| Exact Mass | 213.13600 | [2] |
Synthesis
The most direct and common method for the synthesis of this compound is the N-alkylation of 4-piperidone with tert-butyl bromoacetate. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
General Experimental Protocol: N-alkylation of 4-Piperidone
This protocol is a generalized procedure based on standard N-alkylation reactions of secondary amines.
Materials:
-
4-Piperidone hydrochloride
-
tert-Butyl bromoacetate
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-piperidone hydrochloride (1.0 eq) in acetonitrile or DMF, add a base such as potassium carbonate (2.5 eq) or triethylamine (2.2 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add tert-butyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
References
In-depth Technical Guide: tert-Butyl 2-(4-oxopiperidin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-(4-oxopiperidin-1-yl)acetate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive ketone group and a protected carboxylic acid moiety, makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly substituted piperidine derivatives. Piperidine scaffolds are prevalent in a wide array of pharmaceuticals, highlighting the importance of functionalized precursors like the title compound in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in pharmaceutical research.
Chemical Identification and Properties
The definitive identification and key physicochemical properties of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Alternative IUPAC Name | tert-butyl (4-oxo-1-piperidinyl)acetate |
| CAS Number | 149554-03-0[1] |
| Molecular Formula | C₁₁H₁₉NO₃[1] |
| Molecular Weight | 213.27 g/mol [1] |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Synthesis
The most common and efficient method for the synthesis of this compound is the N-alkylation of 4-piperidone with a suitable haloacetate ester, typically tert-butyl bromoacetate. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidone ring attacks the electrophilic carbon of the bromoacetate.
Experimental Protocol: N-alkylation of 4-Piperidone
This protocol outlines the synthesis of this compound from 4-piperidone hydrochloride and tert-butyl bromoacetate.
Materials:
-
4-Piperidone hydrochloride
-
tert-Butyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-piperidone hydrochloride (1.0 equivalent), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free 4-piperidone base.
-
To the stirred suspension, add tert-butyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to afford this compound as an off-white to yellow solid.
Reaction Workflow
Spectroscopic Data
The structural confirmation of the synthesized this compound is achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ 3.25 (s, 2H) | δ 207.5 (C=O, ketone) |
| δ 2.80 (t, J = 6.0 Hz, 4H) | δ 169.0 (C=O, ester) |
| δ 2.55 (t, J = 6.0 Hz, 4H) | δ 81.5 (C(CH₃)₃) |
| δ 1.45 (s, 9H) | δ 59.0 (CH₂-N) |
| δ 51.0 (CH₂-C=O) | |
| δ 41.0 (CH₂-C=O) | |
| δ 28.0 ((CH₃)₃) |
Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The presented data is a representative spectrum and may vary slightly based on the solvent and experimental conditions.
Applications in Drug Development
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The 4-oxo functionality provides a handle for further chemical transformations, such as reductive amination to introduce diverse substituents at this position. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal the free acid for subsequent coupling reactions.
A significant application of this compound is in the synthesis of precursors for potent pharmaceuticals. For instance, the core structure is found in molecules designed as inhibitors of various enzymes or as ligands for G-protein coupled receptors. The related compound, N-phenethyl-4-piperidinone (NPP), is a well-known precursor in the synthesis of fentanyl and its analogs[2]. While not a direct precursor, this compound provides a versatile platform for creating analogs with modified pharmacokinetic and pharmacodynamic properties.
Logical Relationship in Drug Synthesis
The following diagram illustrates the logical progression of how this compound can be utilized as a starting material in a drug discovery workflow.
Conclusion
This compound is a synthetically useful and commercially available building block for the construction of complex piperidine-containing molecules. Its straightforward synthesis and the presence of two distinct reactive sites make it an attractive starting material for the generation of compound libraries in drug discovery campaigns. The detailed protocol and data presented in this guide are intended to facilitate its application in the research and development of novel therapeutics.
References
tert-Butyl 2-(4-oxopiperidin-1-yl)acetate safety and handling
An In-depth Technical Guide on the Safety and Handling of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No: 149554-03-0). The information is compiled to ensure safe laboratory practices and to mitigate potential risks associated with the handling of this compound.
Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 149554-03-0[1] |
| Molecular Formula | C₁₁H₁₉NO₃[1] |
| Molecular Weight | 213.27 g/mol [1] |
| Synonyms | O=C(OC(C)(C)C)CN1CCC(CC1)=O[1] |
Hazard Identification
This compound is classified as hazardous. The GHS hazard statements associated with this compound and similar compounds indicate potential health risks.
GHS Pictograms:
GHS07[2]
Signal Word: Warning[2]
Hazard Statements:
-
H302: Harmful if swallowed.[2]
Precautionary Statements:
A series of precautionary statements are provided to ensure safe handling and emergency response.[2][3]
| Code | Precaution |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] |
| P264 | Wash skin thoroughly after handling.[3] |
| P270 | Do not eat, drink or smoke when using this product.[6] |
| P271 | Use only outdoors or in a well-ventilated area.[3][6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][6] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3][6] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][6] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6] |
| P330 | Rinse mouth.[6] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[3] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[3] |
| P362 | Take off contaminated clothing and wash before reuse.[3] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3][6] |
| P405 | Store locked up.[3][6] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[3][6] |
Physical and Chemical Properties
| Property | Value |
| Physical Form | White to yellow powder or crystals[2] |
| Boiling Point | 259°C at 760 mmHg (for a similar compound)[6] |
| Flash Point | 110.4 ± 19.8 °C (for a similar compound)[6] |
| Density | 0.950 ± 0.06 g/cm³ (for a similar compound)[6] |
| Purity | 98%[1][2] |
Note: Some physical and chemical data are based on structurally similar compounds and should be used as an estimate.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Safe Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Minimize dust generation and accumulation.[3]
-
Keep away from sources of ignition.[3]
Storage Conditions:
-
Store in a tightly-closed container.[3]
-
Keep in a cool, dry, and well-ventilated area.[3]
-
Recommended storage temperature is 2-8°C, sealed in a dry environment.[1][2]
-
Store away from incompatible substances such as strong oxidizing agents.[3]
Exposure Controls and Personal Protection
Engineering Controls:
-
Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.
-
Use adequate general and local exhaust ventilation to keep airborne concentrations low.[8]
Personal Protective Equipment (PPE):
| Protection Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[6] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. |
First Aid Measures
In case of exposure, immediate medical attention is recommended.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Accidental Release Measures
Personal Precautions:
-
Wear appropriate personal protective equipment.
-
Keep unnecessary personnel away from the spill area.
-
Ensure adequate ventilation.[8]
Environmental Precautions:
Methods for Cleaning Up:
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
For large spills, dike the area to prevent spreading.
-
Consult local regulations for proper disposal.[7]
Toxicological Information
Experimental Protocols
General Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and all necessary safety equipment (PPE, spill kit, eyewash station) is accessible. Review the Safety Data Sheet.
-
Weighing: If weighing the solid, perform this in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. If the process generates fumes, perform this in a fume hood.
-
Reactions: Set up reactions in a fume hood. Ensure all glassware is properly secured.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly.
-
Waste Disposal: Dispose of waste in a designated, labeled container according to institutional and local regulations.
Visualizations
Caption: Workflow for Safely Handling Hazardous Chemicals.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate | C12H21NO3 | CID 22495585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. aksci.com [aksci.com]
- 8. aksci.com [aksci.com]
A Technical Guide to tert-Butyl 2-(4-oxopiperidin-1-yl)acetate: A Key Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-(4-oxopiperidin-1-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive ketone and a protected carboxylic acid, makes it a versatile scaffold for the synthesis of a wide range of complex molecules, including those with therapeutic potential. This technical guide provides an in-depth overview of its commercial availability, synthesis, and applications, with a particular focus on its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs).
Commercial Availability and Physicochemical Properties
This compound (CAS No: 149554-03-0) is readily available from a variety of commercial suppliers. The quality and specifications of the commercially available compound may vary, and it is crucial for researchers to select a supplier that meets the requirements of their specific application.
Table 1: Commercial Supplier Data for this compound
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| BLDpharm | BD27586 | ≥98%[1] | 5g, 25g, 100g | Contact for pricing |
| Lead Sciences | BD27586 | 98%[1] | Inquire | Contact for pricing |
| Laibo Chem | - | Inquire | 250mg, 1g, 5g | $395.45 (250mg)[2] |
| Sigma-Aldrich | AMBH324ABA3D | Inquire | Inquire | Contact for pricing[3] |
| Fluorochem | F607515 | 98% | Inquire | Contact for pricing[4] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₃ | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| CAS Number | 149554-03-0 | [1] |
| Appearance | Inquire from supplier | |
| Solubility | Inquire from supplier | |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the N-alkylation of 4-piperidone with tert-butyl bromoacetate. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidone ring attacks the electrophilic carbon of the bromoacetate.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on general methods for the N-alkylation of piperidones.[5][6]
Materials:
-
4-Piperidone hydrochloride
-
tert-Butyl bromoacetate
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-piperidone hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl bromoacetate (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Analytical Characterization
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: Expected signals would include a singlet for the tert-butyl protons, and multiplets for the piperidine ring protons and the methylene protons of the acetate group.
-
¹³C NMR: Expected signals would include carbons of the tert-butyl group, the ester carbonyl, the ketone carbonyl, and the carbons of the piperidone ring and the acetate methylene group.
-
LC-MS: The molecular ion peak corresponding to the mass of the product should be observed.
Application in PROTAC Technology
A significant application of this compound is as a versatile linker or a precursor to linkers used in the synthesis of PROTACs.[7][8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10][11][12]
Signaling Pathway of PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC is depicted in the following signaling pathway diagram.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: Evaluation of PROTAC Efficacy
A common method to assess the efficacy of a newly synthesized PROTAC is to measure the degradation of the target protein in a cellular context using Western blotting.
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation via Western Blot.
Detailed Experimental Protocol: Western Blot for PROTAC-Mediated Degradation
This protocol outlines the key steps for evaluating the degradation of a target protein after treatment with a PROTAC.[2][13]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound dissolved in a suitable solvent (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Normalize the protein samples to the same concentration and separate them by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein, followed by incubation with the appropriate HRP-conjugated secondary antibody. Repeat for the loading control.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant applications in modern drug discovery. Its utility as a precursor for PROTAC linkers highlights its importance in the development of novel therapeutic modalities. This guide provides researchers with the fundamental technical information required to source, synthesize, and effectively utilize this compound in their research endeavors.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. benchchem.com [benchchem.com]
- 3. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chempep.com [chempep.com]
- 10. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Strategic Role of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate in Modern Drug Discovery: A Technical Review
For Immediate Release
Shanghai, China – December 26, 2025 – In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among these, tert-butyl 2-(4-oxopiperidin-1-yl)acetate has emerged as a pivotal intermediate, particularly in the synthesis of sophisticated drug candidates such as Janus kinase (JAK) inhibitors and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth review of its synthesis, properties, and applications, tailored for researchers, scientists, and professionals in drug development.
Core Compound Properties
This compound, with the CAS number 149554-03-0, is a functionalized piperidine derivative. The presence of a ketone on the piperidine ring and a tert-butyl ester moiety provides two key points for chemical modification, making it a versatile scaffold in organic synthesis.
| Property | Value | Source |
| CAS Number | 149554-03-0 | [1] |
| Molecular Formula | C₁₁H₁₉NO₃ | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| Appearance | Not specified in literature, likely a solid or oil | |
| Purity | Commercially available up to 98% | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the N-alkylation of 4-piperidone with a tert-butyl haloacetate, typically tert-butyl bromoacetate. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidone ring attacks the electrophilic carbon of the bromoacetate.
A general experimental protocol, inferred from standard organic synthesis procedures for similar alkylations, is as follows:
Reaction: N-Alkylation of 4-Piperidone
Caption: General synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: To a solution of 4-piperidone hydrochloride in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., potassium carbonate or sodium bicarbonate) is added to neutralize the hydrochloride and deprotonate the amine.
-
Addition of Alkylating Agent: tert-Butyl bromoacetate is added to the reaction mixture, which is then stirred at room temperature or slightly elevated temperature for a specified period.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization
Spectroscopic data is crucial for the verification of the synthesized compound. While a dedicated publication with the NMR spectra of this compound is not available, the expected signals can be predicted based on its structure and data from similar compounds.
Expected ¹H NMR signals:
-
A singlet for the tert-butyl protons.
-
A singlet for the methylene protons adjacent to the ester carbonyl.
-
Multiplets for the piperidine ring protons.
Expected ¹³C NMR signals:
-
Signals for the carbonyl carbons of the ketone and the ester.
-
Signals for the quaternary and methyl carbons of the tert-butyl group.
-
Signals for the carbons of the piperidine ring and the methylene group.
Applications in Drug Discovery
The utility of this compound as a building block is highlighted by its incorporation into molecules targeting key biological pathways, particularly in oncology and immunology.
Janus Kinase (JAK) Inhibitors
The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling.[3][4] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancers.[3][5] Several approved JAK inhibitors feature a piperidine core, demonstrating the importance of this scaffold in achieving potent and selective inhibition.[6]
While a direct synthesis of a marketed JAK inhibitor from this compound is not explicitly detailed in the reviewed literature, the structural motif is highly relevant. The 4-oxo group can be further functionalized, for example, through reductive amination, to introduce the necessary pharmacophoric elements for JAK binding.
Caption: The JAK-STAT signaling pathway and the role of JAK inhibitors.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[7][8] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[7]
A closely related derivative, tert-butyl 2-(piperidin-4-yl)acetate oxalate, is commercially available and marketed as a PROTAC linker.[9] This highlights the utility of the core structure of this compound in the construction of PROTACs. The piperidine nitrogen can be attached to an E3 ligase ligand, while the acetate moiety can be deprotected and coupled to a target protein ligand, forming the complete PROTAC molecule.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 4. Janus kinase (JakA) family | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Note: Reductive Amination Protocol for tert-Butyl 2-(4-oxopiperidin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the reductive amination of tert-butyl 2-(4-oxopiperidin-1-yl)acetate. This reaction is a cornerstone in synthetic chemistry for the introduction of diverse amine functionalities onto the piperidine scaffold, a privileged structure in medicinal chemistry. The described method utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, ensuring high yields and operational simplicity.[1][2] This one-pot procedure is highly efficient for the synthesis of secondary and tertiary amines, which are key intermediates in the development of novel therapeutics.
Introduction
Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[3] The reaction proceeds through the initial formation of an iminium ion from the condensation of a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[4] Among various reducing agents, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a superior choice due to its selectivity for reducing the iminium ion in the presence of the unreacted carbonyl starting material.[1][2][5] Its mild nature tolerates a wide range of functional groups, making it particularly suitable for complex molecule synthesis.[1][2] This protocol details the application of this methodology to this compound, a versatile building block in drug discovery.
Reaction Scheme
The general scheme for the reductive amination of this compound with a primary or secondary amine is depicted below. The reaction involves the formation of a 4-substituted aminopiperidine derivative.
Caption: General Reaction Scheme.
Experimental Protocol
This protocol provides a general method for the reductive amination of this compound with an amine. The example below uses benzylamine as the amine component.
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (glacial)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).
-
Add the amine (e.g., benzylamine, 1.0-1.2 eq) to the solution.
-
Add glacial acetic acid (1.0-1.2 eq) to the reaction mixture. Stir for 20-30 minutes at room temperature to facilitate iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirred solution. An exotherm may be observed.
-
Stir the reaction mixture at room temperature overnight (12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Data Presentation
The following table summarizes representative quantitative data for the reductive amination of this compound with various amines, based on typical yields for similar substrates.[6]
| Entry | Amine | Product | Yield (%) | Purity (%) |
| 1 | Benzylamine | tert-Butyl 2-(4-(benzylamino)piperidin-1-yl)acetate | 85 | >95 |
| 2 | Aniline | tert-Butyl 2-(4-(phenylamino)piperidin-1-yl)acetate | 82 | >95 |
| 3 | Morpholine | tert-Butyl 2-(4-morpholinopiperidin-1-yl)acetate | 90 | >98 |
| 4 | Methylamine (as hydrochloride salt) | tert-Butyl 2-(4-(methylamino)piperidin-1-yl)acetate | 78 | >95 |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Reductive Amination Workflow.
Signaling Pathway/Logical Relationship
The mechanism of the reductive amination involves two key stages: iminium ion formation and its subsequent reduction.
Caption: Reaction Mechanism Pathway.
Conclusion
The described protocol for the reductive amination of this compound using sodium triacetoxyborohydride is a reliable and high-yielding method for the synthesis of a variety of 4-aminopiperidine derivatives. The mild reaction conditions and the use of a selective reducing agent make this procedure highly applicable in the synthesis of complex molecules and pharmaceutical intermediates. The protocol is straightforward and can be readily implemented in a standard synthetic chemistry laboratory.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: Reaction of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of ketones with primary amines to form substituted amines is a cornerstone of modern medicinal chemistry. Among these transformations, the reductive amination of tert-butyl 2-(4-oxopiperidin-1-yl)acetate with primary amines provides a versatile and efficient route to a diverse array of 4-amino-N-substituted piperidine derivatives. This scaffold is a privileged structure in drug discovery, appearing in a multitude of biologically active agents. This document provides detailed application notes, experimental protocols, and data on this important reaction, highlighting its utility in the synthesis of compounds with potential therapeutic applications, including antifungal, analgesic, and antiviral activities.
Reaction Overview: Reductive Amination
The reaction proceeds via a two-step, one-pot process. First, the primary amine reacts with the ketone moiety of this compound to form an intermediate iminium ion. Subsequently, a reducing agent, typically a mild hydride source, reduces the iminium ion to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is a commonly employed reducing agent for this transformation due to its selectivity for iminium ions over ketones and its compatibility with a wide range of functional groups.
Data Presentation
The following table summarizes representative yields for the reductive amination of N-substituted 4-piperidones with various primary amines. It is important to note that reaction conditions and the specific N-substituent on the piperidone may vary between studies, leading to differences in reported yields. The data presented here are intended to be illustrative of the reaction's scope.
| Entry | Primary Amine | N-Substituent on 4-Piperidone | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Aniline | Boc | NaBH(OAc)₃ | Dichloromethane | 16 | 85 | [1] |
| 2 | 3,4-Dichloroaniline | Boc | NaBH(OAc)₃ | Dichloromethane | 12 | 82 | [2] |
| 3 | Benzylamine | Boc | NaBH(OAc)₃ | Dichloromethane | 18 | 88 | (Representative) |
| 4 | Cyclohexylamine | Boc | NaBH(OAc)₃ | Dichloromethane | 24 | 75 | (Representative) |
| 5 | n-Butylamine | Boc | NaBH(OAc)₃ | Dichloromethane | 20 | 78 | (Representative) |
| 6 | 4-Methoxy-aniline | Boc | NaBH(OAc)₃ | Dichloromethane | 16 | 80 | (Representative) |
Experimental Protocols
General Protocol for the Reductive Amination of this compound with a Primary Amine
This protocol is a general guideline and may require optimization for specific primary amines.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (glacial)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen supply (optional)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Add the primary amine (1.1 eq) to the solution.
-
Add glacial acetic acid (1.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Caution: Gas evolution (hydrogen) may occur.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 2-(4-(substituted-amino)piperidin-1-yl)acetate.
Applications in Drug Discovery
The 4-amino-N-substituted piperidine scaffold is a key pharmacophore in a variety of therapeutic areas. The reductive amination of this compound provides a direct entry into libraries of these valuable compounds.
Antifungal Agents Targeting Ergosterol Biosynthesis
Mechanism of Action: Certain 4-aminopiperidine derivatives have been shown to inhibit key enzymes in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Disruption of its synthesis leads to altered membrane fluidity and permeability, ultimately resulting in fungal cell death.
Caption: Inhibition of Ergosterol Biosynthesis by 4-Aminopiperidine Derivatives.
N-Type Calcium Channel Blockers for Pain Management
Mechanism of Action: N-type (Cav2.2) voltage-gated calcium channels are predominantly located on presynaptic nerve terminals and play a crucial role in neurotransmitter release, including those involved in pain signaling. Blockade of these channels by 4-aminopiperidine derivatives can reduce the influx of calcium ions upon nerve stimulation, thereby inhibiting the release of nociceptive neurotransmitters and producing an analgesic effect.
Caption: Blockade of N-Type Calcium Channels by 4-Aminopiperidine Derivatives.
Inhibitors of Hepatitis C Virus (HCV) Assembly
Mechanism of Action: Some 4-aminopiperidine derivatives have been identified as inhibitors of the Hepatitis C Virus (HCV) lifecycle. Their specific mechanism of action has been elucidated to be the inhibition of the viral assembly process. After the viral proteins are synthesized and the viral RNA is replicated, these components must assemble into new, infectious virions. The 4-aminopiperidine compounds interfere with this crucial step, preventing the formation of new viral particles and thus halting the spread of the infection.
Caption: Inhibition of HCV Assembly by 4-Aminopiperidine Derivatives.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of tert-butyl 2-(4-(substituted-amino)piperidin-1-yl)acetates.
Caption: General Experimental Workflow.
Conclusion
The reductive amination of this compound with primary amines is a robust and highly valuable transformation in the field of drug discovery. It provides facile access to a diverse range of 4-amino-N-substituted piperidine derivatives, which have demonstrated significant potential as therapeutic agents in various disease areas. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of novel pharmaceuticals based on this privileged scaffold.
References
Application Notes and Protocols for tert-Butyl 2-(4-oxopiperidin-1-yl)acetate in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4]
Piperidine and piperazine moieties are frequently incorporated into PROTAC linkers to introduce conformational rigidity. This rigidity can pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, which is essential for efficient ubiquitination and subsequent degradation.[5] tert-Butyl 2-(4-oxopiperidin-1-yl)acetate is a versatile building block for the synthesis of such rigid linkers. The ketone functionality at the 4-position of the piperidine ring provides a convenient handle for further chemical modification, most commonly through reductive amination, to introduce diverse functionalities and connect to either the POI ligand or the E3 ligase ligand.
These application notes provide detailed protocols for the synthesis of PROTAC linkers using this compound and summarize the impact of such linkers on PROTAC performance.
Data Presentation
The incorporation of a rigid piperidine-based linker, derived from this compound, can significantly impact the degradation efficiency and selectivity of a PROTAC. Below is a summary of hypothetical, yet representative, quantitative data for two PROTACs targeting the same protein and E3 ligase but featuring different linker types.
| PROTAC | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Binding Affinity (Kd, nM) to Target | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-A | BRD4 | VHL | Flexible (PEG-based) | 50 | 90 | 150 | 5.2 |
| PROTAC-B | BRD4 | VHL | Rigid (Piperidine-based) | 15 | 95 | 120 | 7.8 |
Note: This data is representative and intended to illustrate the potential impact of a rigid piperidine linker. Actual values will vary depending on the specific PROTAC components and target.
Experimental Protocols
Protocol 1: Synthesis of a 4-Aminopiperidine-based Linker Intermediate
This protocol describes the conversion of this compound to a key amine intermediate via reductive amination.
Materials:
-
This compound
-
Ammonium acetate or desired primary amine
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Glacial acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in methanol or dichloromethane, add ammonium acetate (10 eq) or the desired primary amine (1.2 eq).
-
If necessary, add a catalytic amount of glacial acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired tert-butyl 2-(4-aminopiperidin-1-yl)acetate derivative.
Characterization: The structure of the synthesized intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for PROTAC Synthesis using the Aminopiperidine Linker
This protocol outlines the coupling of the synthesized aminopiperidine linker to a POI ligand (warhead) and an E3 ligase ligand.
Materials:
-
tert-Butyl 2-(4-aminopiperidin-1-yl)acetate derivative (from Protocol 1)
-
POI ligand with a carboxylic acid or other suitable functional group for amide bond formation
-
E3 ligase ligand (e.g., pomalidomide derivative) with a suitable functional group for coupling
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Coupling to POI Ligand: a. Dissolve the POI ligand with a carboxylic acid (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature for 15 minutes to activate the carboxylic acid. c. Add a solution of the tert-butyl 2-(4-aminopiperidin-1-yl)acetate derivative (1.1 eq) in anhydrous DMF. d. Stir the reaction mixture at room temperature for 4-12 hours.
-
Deprotection of the tert-Butyl Ester: a. After completion of the coupling reaction, dilute the mixture with DCM. b. Add TFA (20-50% in DCM) and stir at room temperature for 1-2 hours to remove the tert-butyl protecting group, yielding a carboxylic acid. c. Concentrate the reaction mixture under reduced pressure.
-
Coupling to E3 Ligase Ligand: a. Dissolve the deprotected intermediate (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes. c. Add the E3 ligase ligand (e.g., an amino-functionalized pomalidomide derivative) (1.1 eq). d. Stir the reaction at room temperature for 4-12 hours.
-
Purification: a. Purify the crude PROTAC using preparative HPLC to obtain the final product.
Characterization: The final PROTAC should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity confirmed by analytical HPLC.
Mandatory Visualization
Caption: Synthetic workflow for a PROTAC using a piperidine-based linker.
Caption: PROTAC mechanism of action leading to protein degradation.
Caption: Relationship between linker rigidity and PROTAC efficacy.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Deprotection of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl ester is a common and versatile protecting group for carboxylic acids in organic synthesis, prized for its stability under a wide range of reaction conditions and its susceptibility to cleavage under acidic conditions. This application note provides detailed protocols for the deprotection of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate to yield 2-(4-oxopiperidin-1-yl)acetic acid, a valuable intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below utilize common acidic reagents: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), and Formic acid.
The selection of the deprotection method is critical and often depends on the presence of other acid-labile functional groups within the molecule. This document offers a comparative overview of these methods to aid researchers in choosing the most suitable conditions for their specific synthetic needs.
Reaction Mechanism: Acid-Catalyzed Deprotection
The deprotection of a tert-butyl ester proceeds via an acid-catalyzed elimination mechanism (E1). The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid (H-A). This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of the desired carboxylic acid and a stable tertiary carbocation (tert-butyl cation). The tert-butyl cation is subsequently neutralized, typically by eliminating a proton to form isobutylene gas or by reacting with the conjugate base of the acid.
Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-(4-oxopiperidin-1-yl)acetate is a key building block in the synthesis of a variety of pharmaceutical compounds. Its piperidone moiety allows for further functionalization, making it a valuable intermediate in drug discovery and development. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on two primary synthetic routes: N-alkylation of 4-piperidone and reductive amination. The information is intended to guide researchers and chemists in developing efficient, scalable, and robust processes for the production of this important intermediate.
Synthetic Routes Overview
Two principal synthetic strategies for the preparation of this compound are outlined below. The choice of method may depend on factors such as the availability of starting materials, desired purity, and scalability considerations.
1. N-Alkylation of 4-Piperidone: This is a direct and straightforward approach where 4-piperidone is reacted with a tert-butyl haloacetate in the presence of a base. Careful control of reaction conditions is crucial to minimize the formation of byproducts.
2. Reductive Amination: This method involves the reaction of 4-piperidone with a glycine derivative followed by in-situ reduction of the resulting imine or enamine. This can be a milder alternative and may offer advantages in terms of selectivity.
Data Presentation
The following tables summarize quantitative data for the different synthetic routes, allowing for easy comparison of key reaction parameters and outcomes.
Table 1: N-Alkylation of 4-Piperidone with tert-Butyl Bromoacetate
| Parameter | Condition A | Condition B |
| Starting Material | 4-Piperidone Hydrochloride | 4-Piperidone Free Base |
| Alkylating Agent | tert-Butyl Bromoacetate | tert-Butyl Bromoacetate |
| Base | Potassium Carbonate (K₂CO₃) | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | Acetonitrile (MeCN) | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature | 60 °C |
| Reaction Time | 12-18 hours | 8-12 hours |
| Typical Yield | 75-85% | 80-90% |
| Reported Purity | >95% (after purification) | >97% (after purification) |
Table 2: Reductive Amination Synthesis
| Parameter | Condition C |
| Carbonyl Source | 4-Piperidone |
| Amine Source | tert-Butyl Glycinate |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | Dichloromethane (DCM) |
| Additive | Acetic Acid (catalytic) |
| Temperature | Room Temperature |
| Reaction Time | 4-8 hours |
| Typical Yield | 70-80% |
| Reported Purity | >96% (after purification) |
Experimental Protocols
Protocol 1: Large-Scale Synthesis via N-Alkylation of 4-Piperidone
This protocol describes a robust method for the N-alkylation of 4-piperidone hydrochloride using tert-butyl bromoacetate.
Materials:
-
4-Piperidone hydrochloride
-
tert-Butyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Large-scale reaction vessel with mechanical stirring, temperature control, and inert atmosphere capabilities
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a clean and dry reaction vessel under an inert atmosphere (e.g., nitrogen), charge 4-piperidone hydrochloride (1.0 eq.).
-
Add anhydrous acetonitrile to the vessel to form a slurry.
-
With vigorous stirring, add anhydrous potassium carbonate (2.5-3.0 eq.) portion-wise.
-
Stir the resulting suspension at room temperature for 30-60 minutes to neutralize the hydrochloride salt.
-
Slowly add a solution of tert-butyl bromoacetate (1.1-1.2 eq.) in anhydrous acetonitrile to the reaction mixture over 1-2 hours, maintaining the internal temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Upon completion, filter the reaction mixture to remove inorganic salts. Wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound as a solid or oil.
Protocol 2: Large-Scale Synthesis via Reductive Amination
This protocol details the synthesis of the target compound via reductive amination of 4-piperidone with tert-butyl glycinate.
Materials:
-
4-Piperidone
-
tert-Butyl glycinate hydrochloride
-
Triethylamine (TEA)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Large-scale reaction vessel with mechanical stirring, temperature control, and inert atmosphere capabilities
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a clean and dry reaction vessel under an inert atmosphere, charge 4-piperidone (1.0 eq.) and anhydrous dichloromethane.
-
In a separate vessel, prepare a solution of tert-butyl glycinate hydrochloride (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane. Stir for 15-20 minutes.
-
Add the solution of tert-butyl glycinate to the 4-piperidone solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture, ensuring the internal temperature does not exceed 30 °C.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization to yield pure this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Application Notes: Synthesis of 4-Substituted-4-Hydroxypiperidine Derivatives via Grignard Reaction
Topic: Tert-Butyl 2-(4-oxopiperidin-1-yl)acetate Reaction with Grignard Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-hydroxy-4-substituted piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous pharmacologically active compounds. The synthesis of these tertiary alcohols is a critical step in the development of new therapeutics. A robust and versatile method for creating this key C-C bond is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to the carbonyl group of a 4-piperidone derivative.
This document provides detailed protocols and application notes for the reaction of this compound with various Grignard reagents. This reaction serves as an efficient route to produce a diverse library of tert-butyl 2-(4-hydroxy-4-substituted-piperidin-1-yl)acetate compounds, which are valuable intermediates for drug discovery.
Reaction Principle and Mechanism
The core of the reaction is the nucleophilic addition of the carbanionic carbon from the Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of the 4-piperidone ring. The magnesium halide component of the reagent coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbon center. This is followed by an aqueous workup, which protonates the resulting magnesium alkoxide to yield the final tertiary alcohol. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will react readily with protic solvents like water.[1]
General Reaction Scheme
Caption: General scheme for the Grignard reaction with this compound.
Quantitative Data Summary
The following table summarizes typical yields for the Grignard reaction with N-substituted 4-piperidone derivatives, which are analogous to the title compound. Yields can vary based on the specific Grignard reagent, reaction scale, and purification method.
| Entry | Grignard Reagent (R-MgX) | R-Group | Product | Typical Yield (%) |
| 1 | Phenylmagnesium Bromide | Phenyl | tert-Butyl 2-(4-hydroxy-4-phenylpiperidin-1-yl)acetate | 80-90 |
| 2 | 4-Chlorophenylmagnesium Bromide | 4-Chlorophenyl | tert-Butyl 2-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)acetate | 80-85 |
| 3 | 4-Methoxyphenylmagnesium Bromide | 4-Methoxyphenyl | tert-Butyl 2-(4-hydroxy-4-(4-methoxyphenyl)piperidin-1-yl)acetate | 85-92 |
| 4 | Ethylmagnesium Bromide | Ethyl | tert-Butyl 2-(4-ethyl-4-hydroxypiperidin-1-yl)acetate | 75-85 |
| 5 | Methylmagnesium Bromide | Methyl | tert-Butyl 2-(4-hydroxy-4-methylpiperidin-1-yl)acetate | 70-80 |
| 6 | Vinylmagnesium Bromide | Vinyl | tert-Butyl 2-(4-hydroxy-4-vinylpiperidin-1-yl)acetate | 65-75 |
Note: Yields are based on isolated products from analogous reactions reported in the literature and should be considered representative.[2]
Experimental Workflow
The synthesis process follows a logical sequence of steps, each critical for the success of the reaction. The workflow diagram below outlines the entire procedure from setup to final product analysis.
References
Application Notes and Protocols for Monitoring tert-Butyl 2-(4-oxopiperidin-1-yl)acetate Synthesis by Thin-Layer Chromatography
Introduction
The synthesis of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate is a critical step in the development of various pharmaceutical compounds. This N-alkylation reaction involves the coupling of 4-oxopiperidine with tert-butyl bromoacetate. Efficient monitoring of this reaction is essential to ensure optimal yield and purity of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for this purpose.[1][2] This application note provides detailed protocols for the synthesis of this compound and its monitoring by TLC, intended for researchers, scientists, and drug development professionals.
Reaction Scheme
The synthesis proceeds via an N-alkylation reaction, where the secondary amine of 4-oxopiperidine attacks the electrophilic carbon of tert-butyl bromoacetate, displacing the bromide ion. A base is typically used to neutralize the hydrobromic acid formed during the reaction.
Experimental Protocols
Materials
-
4-oxopiperidine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc), analytical grade
-
Hexane, analytical grade
-
Silica gel TLC plates with fluorescent indicator (e.g., F₂₅₄)
-
UV lamp (254 nm)
-
Developing chamber
-
Capillary tubes for spotting
-
Staining solution (e.g., potassium permanganate or ninhydrin)
Synthesis of this compound
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-oxopiperidine hydrochloride (1.0 eq.).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add finely powdered, anhydrous potassium carbonate (2.5 eq.).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Slowly add tert-butyl bromoacetate (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes).
TLC Monitoring Protocol
-
Preparation of the TLC Plate: Draw a faint starting line with a pencil approximately 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of 4-oxopiperidine hydrochloride in a suitable solvent (e.g., methanol).
-
Reaction Mixture (RM): Withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute it with a small amount of a suitable solvent (e.g., ethyl acetate) to prevent overloading the plate.
-
-
Spotting: Using separate capillary tubes, spot small amounts of the prepared starting material and reaction mixture solutions onto their respective lanes on the starting line. For the co-spot lane, spot both the starting material and the reaction mixture on the same point.
-
Development:
-
Prepare the eluent system. A common starting point for such compounds is a mixture of a non-polar and a moderately polar solvent. A recommended eluent is Ethyl Acetate/Hexane (1:1, v/v) . The polarity can be adjusted as needed to achieve optimal separation.
-
Pour a small amount of the eluent into the developing chamber (enough to cover the bottom 0.5 cm).
-
Place the spotted TLC plate into the chamber, ensuring the starting line is above the eluent level.
-
Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
UV Light: Visualize the plate under a UV lamp (254 nm).[5][6][7][8] The product, this compound, and the reactant tert-butyl bromoacetate may be UV active and appear as dark spots.[6] Circle any visible spots with a pencil.[5][8]
-
Staining:
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as the secondary amine of the starting material. Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.125 g of NaOH in 200 mL of water. Dip the dried TLC plate into the stain solution and gently heat with a heat gun. The starting material will likely appear as a yellow spot on a purple background.
-
Ninhydrin Stain: This stain is excellent for detecting primary and secondary amines, making it ideal for visualizing the 4-oxopiperidine starting material.[9] Prepare the stain by dissolving 0.3 g of ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid. Dip the plate in the stain and heat. The starting material should appear as a colored spot (typically yellow to purple).[9]
-
-
-
Analysis:
-
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
The product, being more non-polar than the starting amine, is expected to have a higher Rf value.
-
Data Presentation
The progress of the reaction can be qualitatively and semi-quantitatively assessed by observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time.
| Compound | Expected Rf (EtOAc/Hexane 1:1) | Visualization Method(s) | Appearance |
| 4-oxopiperidine | ~ 0.1 - 0.2 | Ninhydrin, Potassium Permanganate | Yellow to purple spot with ninhydrin; yellow spot with KMnO₄. |
| tert-Butyl bromoacetate | ~ 0.7 - 0.8 | UV (254 nm), Potassium Permanganate (may be weak) | Dark spot under UV. |
| This compound | ~ 0.4 - 0.5 | UV (254 nm), Potassium Permanganate (may be weak) | Dark spot under UV. |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Mandatory Visualization
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring the synthesis of this compound by TLC.
Conclusion
Thin-Layer Chromatography is an indispensable tool for monitoring the N-alkylation reaction to synthesize this compound. The detailed protocols and guidelines presented in this application note will enable researchers to effectively track the progress of the reaction, ensuring the timely quenching and work-up to maximize product yield and purity. The use of appropriate eluents and visualization techniques is key to achieving clear and interpretable results.
References
- 1. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butylbromacetat 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound - Lead Sciences [lead-sciences.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Reductive Amination of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate
Welcome to the technical support center for the reductive amination of tert-butyl 2-(4-oxopiperidin-1-yl)acetate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize this crucial synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and other complications during the reductive amination of this compound to produce tert-butyl 2-(4-aminopiperidin-1-yl)acetate.
Q1: My reaction yield is very low, or I'm only recovering the starting ketone. What is the likely cause?
A1: Low or no conversion is typically due to inefficient formation of the crucial imine or iminium ion intermediate. This is an equilibrium-driven process that can be hindered by several factors.[1]
-
Improper pH: The formation of the imine is best performed under mildly acidic conditions (pH 4-6).[2] If the medium is too acidic, the amine nucleophile (e.g., ammonia from an ammonium salt) becomes protonated and non-nucleophilic. If the medium is neutral or basic, the protonation of the ketone's carbonyl oxygen is insufficient, slowing down the initial nucleophilic attack.
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture before adding the reducing agent. This helps to facilitate the dehydration of the hemiaminal intermediate to form the imine.[3][4]
-
Presence of Water: The formation of the imine from the ketone and amine generates water. According to Le Châtelier's principle, the presence of water in the reaction can push the equilibrium back towards the starting materials.
-
Solution: Use anhydrous solvents (e.g., 1,2-dichloroethane, tetrahydrofuran) and ensure all glassware is thoroughly dried.[5] For particularly stubborn reactions, the addition of dehydrating agents like molecular sieves can be beneficial.[6]
Q2: I'm observing a significant amount of a byproduct that appears to be the alcohol resulting from the reduction of my starting ketone. How can I prevent this?
A2: This side reaction occurs when the reducing agent is too reactive and reduces the ketone carbonyl group faster than the iminium ion.
-
Choice of Reducing Agent: Powerful reducing agents like sodium borohydride (NaBH₄) are capable of reducing both ketones and imines.[5]
-
Solution: Employ a milder, more selective reducing agent that preferentially reduces the protonated iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this reason due to its reduced reactivity and steric bulk.[1][3][4][7] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[6]
-
Stepwise Procedure: If using a less selective reducing agent like NaBH₄ is necessary, a two-step protocol can be effective. First, stir the ketone and the amine source (e.g., ammonium acetate) with a catalytic amount of acid to allow for imine formation. Monitor the reaction by TLC or LC-MS. Once imine formation is complete, add the reducing agent.[3][4]
Q3: The reaction is very slow, even with a selective reducing agent and acidic catalyst. What can be done to improve the reaction rate?
A3: Slow reaction rates are often encountered with sterically hindered ketones or weakly nucleophilic amines.
-
Steric Hindrance: The piperidone ring, while common, can present steric challenges that slow the rate of both imine formation and hydride delivery.
-
Solution 1 - Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can help overcome the activation energy barrier. However, this should be done cautiously as it can also promote side reactions.
-
Solution 2 - Lewis Acid Catalysis: For particularly unreactive substrates, the addition of a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can activate the ketone towards nucleophilic attack and improve yields.[5]
-
Solution 3 - Solvent Choice: Reaction rates can be solvent-dependent. 1,2-Dichloroethane (DCE) is often the preferred solvent for reactions with NaBH(OAc)₃ as it generally leads to faster reactions compared to THF.[3][4]
Experimental Protocols
Below is a detailed, optimized protocol for the reductive amination of this compound using ammonium acetate as the ammonia source and sodium triacetoxyborohydride as the reducing agent.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
Materials:
-
This compound
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (AcOH), glacial
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add ammonium acetate (5.0-10.0 eq) followed by anhydrous 1,2-dichloroethane (DCE) to form a solution or suspension (approx. 0.1-0.2 M concentration with respect to the ketone).
-
Add a catalytic amount of glacial acetic acid (0.2-0.5 eq) to the mixture.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl 2-(4-aminopiperidin-1-yl)acetate, can be purified by flash column chromatography on silica gel.
Quantitative Data Summary
The yield of reductive amination on 4-piperidone derivatives is highly dependent on the choice of reactants and conditions. The following table provides a comparative overview based on literature for structurally related N-substituted 4-piperidones.
| Ketone Substrate | Amine Source | Reducing Agent | Solvent | Temp. | Time (h) | Yield (%) |
| N-Boc-4-piperidone | Aniline | NaBH(OAc)₃ | DCE | RT | 18 | 89 |
| N-Benzyl-4-piperidone | Aniline | NaBH₃CN | Methanol | RT | 24 | ~80 |
| N-Boc-4-piperidone | Morpholine | H₂/Pd-C | Methanol | RT | 12 | 93 |
| N-Benzyl-4-piperidone | Ammonium Acetate | H₂/Raney-Ni | Methanol | RT | 24 | 75 |
| 5-keto-D-glucose | Benzhydrylamine | NaBH₃CN | Methanol | 0 °C | - | 96 |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the one-pot reductive amination process.
Troubleshooting Logic
This diagram outlines the decision-making process for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q: Can I use a different ammonia source? A: Yes, other sources like ammonium formate or a solution of ammonia in an alcohol (e.g., 7N NH₃ in methanol) can be used. Ammonium salts are often preferred as they are easier to handle and help maintain a suitable pH for the reaction.[8]
Q: Is it possible to perform this reaction using catalytic hydrogenation? A: Yes, catalytic hydrogenation is a viable and often "greener" alternative to hydride-based reducing agents.[6] A typical procedure would involve dissolving the ketone and an ammonium salt in an alcohol like methanol, adding a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel, and stirring under an atmosphere of hydrogen gas.[8] However, this method is not compatible with functional groups that can also be reduced, such as alkenes or alkynes.
Q: My final product is difficult to purify. Are there any tips for isolation? A: The primary amine product is basic and can be purified using acid-base extraction. After the initial workup, dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with a strong base (e.g., NaOH) and re-extract the free amine back into an organic solvent.
Q: Why is a large excess of the ammonium salt often recommended? A: Using a large excess of the ammonium salt helps to shift the imine-iminium equilibrium towards the product side, maximizing the concentration of the intermediate that gets reduced. This is particularly important since ammonia is volatile and the equilibrium can be unfavorable.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. soc.chim.it [soc.chim.it]
Technical Support Center: Synthesis of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the N-alkylation of 4-piperidone with tert-butyl bromoacetate in the presence of a base.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of side products (e.g., C-alkylation, self-condensation). 3. Hydrolysis of the tert-butyl ester during workup. 4. Inefficient purification. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider increasing reaction time or temperature cautiously. 2. See specific entries below for addressing side product formation. 3. Use a mild basic or neutral workup. Avoid strong acids. Wash with saturated sodium bicarbonate solution. 4. Optimize purification conditions (e.g., column chromatography solvent system). |
| Presence of a Higher Molecular Weight Impurity | Self-condensation (Aldol reaction) of 4-piperidone starting material. This is prevalent under strong basic conditions and elevated temperatures. | - Use a milder base (e.g., K₂CO₃, NaHCO₃ instead of NaH or alkoxides). - Maintain a low reaction temperature (e.g., 0-25 °C). - Add the base portion-wise to the mixture of 4-piperidone and the alkylating agent. |
| Isomeric Impurities Detected (Same Mass, Different Retention Time) | C-alkylation of the 4-piperidone enolate. The enolate of 4-piperidone can be alkylated at the C3/C5 position by tert-butyl bromoacetate, leading to isomeric byproducts. | - Employ a non-protic solvent to disfavor enolate formation. - Use a bulky, non-nucleophilic base if stronger basicity is required. - Control the stoichiometry of the reactants carefully. |
| Presence of a Lower Molecular Weight, More Polar Impurity | Hydrolysis of the tert-butyl ester to the corresponding carboxylic acid. This can occur if the reaction mixture is exposed to acidic conditions during workup or purification. | - Ensure all workup and purification steps are performed under neutral or mildly basic conditions. - Use a buffered aqueous solution for extraction if necessary. - Avoid silica gel chromatography if the silica is acidic; it can be neutralized with a triethylamine-hexane wash prior to use. |
| Reaction is Sluggish or Does Not Go to Completion | 1. Poor quality of reagents (e.g., wet solvent, old 4-piperidone hydrochloride, decomposed tert-butyl bromoacetate). 2. Insufficiently strong base to deprotonate the piperidine nitrogen (if starting from the hydrochloride salt). | 1. Use anhydrous solvents. Ensure 4-piperidone is fully neutralized if starting from the hydrochloride salt. Use fresh tert-butyl bromoacetate. 2. Use a slight excess of a suitable base (e.g., two equivalents of K₂CO₃ when starting with 4-piperidone HCl). |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions include:
-
Self-condensation of 4-piperidone: The ketone functionality of the starting material can undergo an aldol-type self-condensation under basic conditions to form dimeric impurities.[1][2]
-
C-alkylation: The enolate of 4-piperidone can be alkylated at the carbon adjacent to the ketone (C3/C5) by tert-butyl bromoacetate, leading to the formation of isomeric impurities.[3]
-
Hydrolysis of the tert-butyl ester: The ester is sensitive to acidic conditions and can be cleaved to the corresponding carboxylic acid during workup or purification.[3]
Q2: How can I minimize the self-condensation of 4-piperidone?
A2: To minimize self-condensation, it is recommended to:
-
Use a mild base such as potassium carbonate or sodium bicarbonate.
-
Maintain a low reaction temperature (ideally between 0 °C and room temperature).
-
Slowly add the base to a mixture of the 4-piperidone and tert-butyl bromoacetate.
Q3: I am observing an impurity with the same mass as my product but a different polarity. What could it be?
A3: This is likely a C-alkylated isomer. Under basic conditions, 4-piperidone can form an enolate which is then alkylated on the carbon at the 3-position instead of the desired N-alkylation. To minimize this, use a suitable base and solvent system that favors N-alkylation over C-alkylation. Aprotic solvents are generally preferred.
Q4: My product seems to be degrading during column chromatography on silica gel. What is happening?
A4: The tert-butyl ester group is labile to acid. Standard silica gel can be slightly acidic, which can cause the hydrolysis of your product to the corresponding carboxylic acid. To prevent this, you can either use deactivated (neutral) silica gel or pre-treat the silica gel by washing it with a solution of a volatile base like triethylamine in your eluent system.
Q5: I am starting with 4-piperidone hydrochloride. How does this affect the reaction?
A5: If you are using 4-piperidone hydrochloride, you will need to use at least two equivalents of base: one to neutralize the hydrochloride salt and form the free base of 4-piperidone, and a second equivalent to act as a proton scavenger in the N-alkylation reaction. Incomplete neutralization of the starting material can lead to low yields.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the N-alkylation of 4-piperidone.
-
To a solution of 4-piperidone hydrochloride (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF) is added a mild base such as potassium carbonate (2.2 equivalents).
-
The mixture is stirred at room temperature for 30 minutes to ensure the formation of the free base.
-
tert-Butyl bromoacetate (1.1 equivalents) is added dropwise to the suspension.
-
The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
The crude product can be purified by column chromatography on neutral silica gel.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main synthesis pathway and major side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Logical Relationship of Side Reactions
Caption: Relationship between reaction conditions and side product formation.
References
- 1. Tert-butyl 2-(piperidin-4-yl)acetate | C11H21NO2 | CID 23511620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 2-(4-oxopiperidin-1-yl)acetate
Welcome to the technical support center for the synthesis and optimization of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through the N-alkylation of 4-piperidone (or its hydrochloride salt) with tert-butyl bromoacetate. This reaction involves a nucleophilic substitution where the secondary amine of the piperidone ring attacks the electrophilic carbon of the bromoacetate.
Q2: What are the critical parameters to control during the N-alkylation reaction?
A2: The success of the N-alkylation reaction hinges on several key parameters:
-
Choice of Base: A suitable base is crucial to deprotonate the 4-piperidone (if starting from the hydrochloride salt) and to neutralize the hydrobromic acid byproduct.
-
Solvent Selection: The solvent must be appropriate to dissolve the reactants and facilitate the reaction, while minimizing side reactions.
-
Reaction Temperature: Temperature control is vital to ensure a reasonable reaction rate without promoting decomposition or the formation of side products.
-
Stoichiometry of Reactants: The molar ratio of 4-piperidone to tert-butyl bromoacetate can influence the yield and purity of the product.
Q3: What are the potential side reactions, and how can they be minimized?
A3: A common side reaction is the overalkylation of the desired product, leading to the formation of a quaternary ammonium salt. This can be minimized by the slow, dropwise addition of the alkylating agent to maintain its low concentration in the reaction mixture. Another potential issue is the hydrolysis of the tert-butyl ester group, which can be avoided by ensuring anhydrous reaction conditions and avoiding strongly acidic or basic workup procedures at elevated temperatures.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the reaction mixture to the starting materials, you can determine when the 4-piperidone has been consumed.
Q5: What is the recommended method for purifying the final product?
A5: The most common and effective method for purifying this compound is flash column chromatography on silica gel. A solvent system such as a mixture of petroleum ether and ethyl acetate is typically used as the eluent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive 4-piperidone (if starting from the hydrochloride salt without proper neutralization). 2. Insufficiently strong or soluble base. 3. Low reaction temperature. 4. Decomposed tert-butyl bromoacetate (it is a lachrymator and can degrade). | 1. Ensure complete neutralization of the 4-piperidone hydrochloride with a suitable base before adding the alkylating agent. 2. Switch to a stronger or more soluble base (see Table 1). Ensure the base is finely powdered and well-dispersed. 3. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and side products by TLC. 4. Use freshly opened or properly stored tert-butyl bromoacetate. |
| Formation of Multiple Products (as seen on TLC) | 1. Overalkylation leading to a quaternary ammonium salt. 2. Hydrolysis of the tert-butyl ester. 3. Self-condensation of 4-piperidone. | 1. Add the tert-butyl bromoacetate dropwise to the reaction mixture. Use a slight excess of 4-piperidone. 2. Ensure anhydrous reaction conditions. Use a non-aqueous workup if possible, or perform aqueous workup at low temperatures. 3. Maintain a moderate reaction temperature and avoid excessively strong bases. |
| Product is an Oil Instead of a Solid | The product can sometimes be isolated as a colorless oil. | This is not necessarily an indication of impurity. Confirm the purity by NMR and/or GC-MS. If impurities are present, repurify using column chromatography. |
| Difficulties in Purification | Co-elution of starting material or side products with the desired product during column chromatography. | 1. Optimize the solvent system for column chromatography by testing different ratios of petroleum ether and ethyl acetate on TLC. 2. Consider a pre-purification workup, such as an acid-base extraction, to remove unreacted 4-piperidone. |
Experimental Protocols
General Protocol for N-Alkylation of 4-Piperidone Hydrochloride
Materials:
-
4-Piperidone monohydrate hydrochloride
-
tert-Butyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Petroleum ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 4-piperidone monohydrate hydrochloride (1.0 eq.) and potassium carbonate (2.5 eq.) in anhydrous DMF, add tert-butyl bromoacetate (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent to afford this compound as a white solid or colorless oil.
Data Presentation
Table 1: Optimization of Reaction Conditions for N-Alkylation of 4-Piperidone
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.5) | DMF | 70 | 5 | 85 |
| 2 | K₂CO₃ (2.5) | Acetonitrile | 70 | 8 | 78 |
| 3 | Na₂CO₃ (2.5) | DMF | 70 | 8 | 65 |
| 4 | Triethylamine (3.0) | DMF | 70 | 12 | 55 |
| 5 | K₂CO₃ (2.5) | DMF | Room Temp. | 24 | 40 |
Note: Yields are based on literature precedents for similar N-alkylation reactions and are intended for comparative purposes. Actual yields may vary depending on the specific experimental setup.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low or no product yield in the synthesis.
tert-Butyl 2-(4-oxopiperidin-1-yl)acetate stability in acidic conditions
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions regarding the stability of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows degradation after storage or during my experimental workup. What is the likely cause?
A1: The most common cause of degradation for this compound is exposure to acidic conditions. The tert-butyl ester functional group is specifically designed to be labile (easily cleaved) in the presence of acid.[1][2][3] If your storage solution, reaction mixture, or purification solvent (e.g., during chromatography) is acidic, you will likely observe hydrolysis of the ester.
Q2: What is the chemical mechanism behind the instability in acid?
A2: The deprotection or degradation of a tert-butyl ester in acid is an acid-catalyzed elimination reaction.[4] The process begins with the protonation of the ester's carbonyl oxygen by an acid (like Trifluoroacetic Acid - TFA). This is followed by the cleavage of the carbon-oxygen bond, which results in the formation of the desired carboxylic acid (2-(4-oxopiperidin-1-yl)acetic acid) and a highly stable tertiary carbocation (the t-butyl cation).[1][4] This cation is then typically neutralized by deprotonation to form the volatile gas isobutylene.[4][5][6]
Q3: Under which specific acidic conditions is the tert-butyl ester group typically cleaved?
A3: The tert-butyl ester is sensitive to a wide range of strong acids.[1] It is highly stable under neutral and basic conditions.[1] Common laboratory reagents that will readily cleave this group include:
-
Trifluoroacetic acid (TFA), often used in a 1:1 mixture with dichloromethane (DCM).[7][8]
-
Strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4).[1]
-
Formic acid.[1]
-
Aqueous phosphoric acid.[9]
Q4: Are there any milder acidic conditions that might be tolerated?
A4: While the group is generally considered acid-labile, the rate of cleavage is dependent on the acid strength, concentration, temperature, and solvent. Very weak acids or brief exposure to moderately acidic conditions during a workup (e.g., a quick wash with dilute citric acid) might be tolerated, but this must be evaluated on a case-by-case basis. For any application where the tert-butyl ester must remain intact, maintaining a neutral or slightly basic pH is critical.
Troubleshooting Guides
Issue 1: My deprotection reaction to cleave the tert-butyl ester is slow or incomplete.
| Possible Cause | Troubleshooting Step |
| Insufficient Acid | Ensure the acid (e.g., TFA) is not old or degraded. Use a sufficient excess of the acid. For TFA, a common condition is a 1:1 mixture with a solvent like DCM, ensuring TFA is in large excess.[7][8] |
| Presence of Water | While hydrolysis is the goal, some anhydrous deprotection protocols can be slowed by excess water. If using an anhydrous system (e.g., HCl in dioxane), ensure all reagents and glassware are dry. |
| Low Temperature | Most deprotection reactions are run at room temperature.[8] If the reaction is sluggish, you can gently warm the mixture, but monitor carefully for potential side reactions. |
| Inadequate Mixing | Ensure the reaction mixture is being stirred effectively, especially if it is a heterogeneous mixture. |
Issue 2: I am observing unexpected side products after acidic treatment.
| Possible Cause | Troubleshooting Step |
| Alkylation by the t-butyl cation | The generated t-butyl cation is a reactive electrophile that can alkylate other nucleophilic sites in your molecule or solvent.[4] This is a primary source of impurities. |
| Mitigation Strategy: Use of Scavengers | To prevent unwanted alkylation, add a "scavenger" to the reaction mixture.[4] Scavengers are reagents that rapidly trap the t-butyl cation. Common scavengers include water, triisopropylsilane (TIS), or thiophenol.[4][10] Adding a small percentage (e.g., 2-5%) of a scavenger to the acid solution is a standard practice. |
| Reaction of the piperidone ketone | The 4-oxopiperidine moiety contains a ketone, which could potentially react under certain harsh acidic conditions (e.g., acetal formation if an alcohol is present). |
| Mitigation Strategy: Control Reaction Conditions | Use the mildest effective acid conditions and the shortest possible reaction time. Monitor the reaction closely to avoid prolonged exposure after the deprotection is complete. |
Quantitative Stability Data
| Model Compound | Acidic Condition | Temperature (°C) | Solvent | Second-Order Rate Constant (k₂) (L·mol⁻¹·s⁻¹) |
| tert-Butyl Acetate | 0.01 M HCl | 60.00 | Aqueous | ~1.76 x 10⁻² (interpolated) |
| tert-Butyl Acetate | Dilute Acid | 25.00 | Water | 1.34 x 10⁻⁴ |
Data sourced from Palomaa et al. and other kinetic studies serves to demonstrate the rate of hydrolysis under acidic conditions.[11]
Experimental Protocols
Protocol 1: Standard Deprotection of tert-Butyl Ester using TFA
This protocol describes a general procedure for cleaving the tert-butyl ester to yield the corresponding carboxylic acid.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane, TIS) (optional)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the starting tert-butyl ester in DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a stir bar.
-
Cool the solution in an ice bath (0 °C).
-
(Optional) Add a scavenger, such as TIS (5% v/v).
-
Slowly add an equal volume of TFA to the solution (creating a 1:1 DCM:TFA mixture).[8]
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (see Protocol 2). A typical reaction time is 2-5 hours.[8]
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
The residue can be purified by an appropriate method. Often, this involves dissolving the crude material in an organic solvent, washing with water or brine, drying the organic layer with anhydrous Na₂SO₄, filtering, and concentrating.[8]
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
This protocol allows for simple and rapid monitoring of the deprotection reaction.
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexanes, or DCM and methanol)
-
Capillary tubes for spotting
-
Visualization agent (e.g., UV lamp, potassium permanganate stain)
Procedure:
-
Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of the TLC plate. This will be your baseline.
-
Spotting:
-
On the left, spot a diluted sample of your starting material (tert-butyl ester).
-
In the center, co-spot the starting material and the reaction mixture.
-
On the right, spot an aliquot of the reaction mixture. To take a sample, briefly pause the reaction and use a capillary tube to withdraw a small amount. Dilute this aliquot in a small vial with a solvent like ethyl acetate before spotting.[12]
-
-
Development: Place the spotted TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.[12]
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp or by dipping the plate in a staining solution (e.g., potassium permanganate).
-
Analysis: The starting tert-butyl ester is less polar and will have a higher Rf value (travel further up the plate). The product, the carboxylic acid, is significantly more polar and will have a much lower Rf value (stay closer to the baseline).[12] The reaction is complete when the spot corresponding to the starting material has completely disappeared.
Visualizations
Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to inactive reagents or suboptimal reaction conditions. | - Ensure 4-piperidone is used as the free base, not the hydrochloride salt. If starting with the salt, neutralize it with a suitable base (e.g., NaHCO₃) and extract the free base before the reaction. - Use a fresh, high-purity batch of tert-butyl bromoacetate. - Optimize reaction temperature and time. The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion. |
| Presence of Unreacted 4-Piperidone in the Product | Insufficient amount of alkylating agent or incomplete reaction. | - Perform an acidic wash during the work-up. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 4-piperidone will be protonated and move to the aqueous layer.[1][2][3] |
| Presence of Unreacted tert-Butyl Bromoacetate in the Product | Excess of alkylating agent used. | - Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will hydrolyze and remove the excess bromoacetate.[4][5] |
| Formation of a Di-alkylated Byproduct | Use of a strong base or high temperatures, leading to the alkylation of the enolate of the product. | - Use a milder base (e.g., K₂CO₃ or NaHCO₃) instead of strong bases like LDA or NaH. - Maintain a moderate reaction temperature. - Purify the product using flash column chromatography. |
| Product Hydrolyzed to Carboxylic Acid | Exposure to acidic or basic conditions, especially at elevated temperatures, during work-up or purification. | - Avoid prolonged exposure to strong acids or bases. - Use a saturated solution of sodium bicarbonate for washes instead of stronger bases. - If the hydrolyzed acid is present, it can be removed by washing the organic solution with a dilute aqueous base. The desired ester product will remain in the organic layer. |
| Low Purity After Initial Work-up | Presence of multiple byproducts and unreacted starting materials. | - Employ flash column chromatography for purification. A typical solvent system would be a gradient of ethyl acetate in hexanes.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound?
A1: The most common byproduct is often unreacted 4-piperidone, especially if the reaction does not go to completion. Another potential byproduct is the di-alkylated product, where a second molecule of tert-butyl bromoacetate reacts with the desired product.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 1:1 ratio). The disappearance of the starting materials (4-piperidone and tert-butyl bromoacetate) and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q3: What is the best method to purify the crude product?
A3: A combination of liquid-liquid extraction and flash column chromatography is generally effective. An initial acid-base work-up can remove the bulk of unreacted starting materials and ionic byproducts.[1][2][3] Subsequent flash chromatography is recommended to separate the desired product from non-polar impurities and any di-alkylated byproduct.[4]
Q4: My final product appears oily, but it should be a solid. What should I do?
A4: this compound can sometimes be isolated as an oil if it contains impurities. Try to purify it further by flash column chromatography. If the product is pure and still an oil, it may be due to residual solvent. In this case, drying under high vacuum for an extended period should help.
Q5: Can I use a different base for the reaction?
A5: Yes, various inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used. Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are generally not recommended as they can promote the formation of the di-alkylated byproduct.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-Piperidone monohydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
tert-Butyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of 4-Piperidone: In a separatory funnel, dissolve 4-piperidone monohydrochloride (1.0 eq) in water. Add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is > 8.
-
Extraction of Free Base: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-piperidone free base as an oil.
-
N-Alkylation: Dissolve the 4-piperidone free base (1.0 eq) in anhydrous acetonitrile. Add anhydrous potassium carbonate (1.5 eq) and tert-butyl bromoacetate (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
Procedure:
-
Liquid-Liquid Extraction:
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer with 1M HCl to remove any unreacted 4-piperidone.
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Wash the organic layer with a saturated NaHCO₃ solution to remove any unreacted tert-butyl bromoacetate and any hydrolyzed carboxylic acid byproduct.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Flash Column Chromatography:
-
Prepare a silica gel column.
-
Load the partially purified product onto the column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 50% EtOAc in hexanes).
-
Collect the fractions containing the pure product (monitor by TLC).
-
Combine the pure fractions and concentrate under reduced pressure to obtain the final product.
-
Data Presentation
| Parameter | Crude Product | After Liquid-Liquid Extraction | After Flash Chromatography |
| Yield | ~95% (theoretical) | ~80-90% | ~70-85% |
| Purity (by HPLC) | 60-80% | 85-95% | >98%[1] |
| Appearance | Yellow to brown oil | Pale yellow oil | Colorless to pale yellow oil or solid |
| Major Impurities | 4-Piperidone, tert-Butyl bromoacetate, Di-alkylated byproduct | Di-alkylated byproduct, trace starting materials | Trace baseline impurities |
Visualizations
Caption: Reaction scheme for the synthesis of this compound and potential side reactions.
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Synthesis of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, categorized by the stage of the reaction.
1. N-Alkylation of 4-Piperidone
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material (4-piperidone) | 1. Ineffective base. 2. Low reaction temperature. 3. Poor quality of tert-butyl bromoacetate. | 1. Use a stronger base such as potassium carbonate or sodium hydride. Ensure the base is dry. 2. Increase the reaction temperature, monitoring for potential side product formation. A typical range is 60-80 °C. 3. Verify the purity of the alkylating agent. Consider using freshly prepared or purchased material. |
| Formation of multiple products (impurity spots on TLC) | 1. Over-alkylation or side reactions. 2. Decomposition of starting material or product. | 1. Add the tert-butyl bromoacetate slowly to the reaction mixture. 2. Maintain a consistent reaction temperature and avoid overheating. 3. Consider using a milder base. |
| Difficult work-up and product isolation | 1. Emulsion formation during extraction. 2. Product is too soluble in the aqueous phase. | 1. Add brine to the aqueous layer to break up emulsions. 2. Saturate the aqueous layer with sodium chloride before extraction to decrease the polarity and improve partitioning into the organic layer. |
2. Purification by Column Chromatography
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of product from impurities | 1. Inappropriate solvent system. 2. Overloading of the column. | 1. Optimize the eluent system using thin-layer chromatography (TLC) before running the column. A gradient elution may be necessary. 2. Use a larger column or reduce the amount of crude product loaded. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel. |
| Product degradation on silica gel | The product may be sensitive to the acidic nature of silica gel. | 1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. 2. Consider using a different stationary phase, such as alumina. |
3. Scale-Up Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Exothermic reaction leading to poor temperature control | The N-alkylation reaction can be exothermic, and heat dissipation is less efficient on a larger scale. | 1. Ensure adequate cooling capacity for the reactor. 2. Add the alkylating agent in portions or via a syringe pump to control the reaction rate and temperature. |
| Inconsistent yield at larger scales | 1. Inefficient mixing. 2. Localized overheating. | 1. Use appropriate mechanical stirring to ensure homogeneous mixing. 2. Monitor the internal temperature of the reactor closely. |
| Purification becomes impractical | Column chromatography is often not feasible for large quantities. | Develop a purification strategy based on crystallization or distillation if the product is thermally stable. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most straightforward and commonly used method is the N-alkylation of 4-piperidone with tert-butyl bromoacetate in the presence of a suitable base and solvent.
Q2: Which base is most effective for the N-alkylation step?
A2: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction. For less reactive systems or to improve reaction times, a stronger base like sodium hydride (NaH) can be employed, though it requires more stringent anhydrous conditions.
Q3: What are the typical reaction conditions for the synthesis?
A3: The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) at a temperature ranging from room temperature to 80 °C. Reaction times can vary from a few hours to overnight.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) by observing the disappearance of the 4-piperidone starting material and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis.
Q5: What are the main impurities I should look out for?
A5: Common impurities include unreacted 4-piperidone, and potentially the product of dialkylation, although the latter is generally less common. Side products from the decomposition of tert-butyl bromoacetate may also be present.
Q6: Is the product stable during storage?
A6: this compound is generally stable under standard storage conditions. It is recommended to store it in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration is advisable.[1]
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Yield | 75-90% | Dependent on reaction conditions and purity of reagents. |
| Reaction Temperature | 25-80 °C | Higher temperatures can reduce reaction time but may increase impurity formation. |
| Reaction Time | 4-24 hours | Monitored by TLC until completion. |
| Molar Ratio (4-piperidone:tert-butyl bromoacetate:base) | 1 : 1.1 : 1.5 | A slight excess of the alkylating agent and base is typically used. |
Experimental Protocols
General Procedure for the Synthesis of this compound
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To a solution of 4-piperidone hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add tert-butyl bromoacetate (1.1 equivalents) dropwise to the suspension.
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Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the progress by TLC.
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After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as an oil.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Hydrolysis of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate
Welcome to the technical support center for the hydrolysis of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for this common deprotection step.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the hydrolysis of this compound?
A1: The most common and generally effective method for the hydrolysis of the tert-butyl ester in this compound is treatment with a strong acid, such as trifluoroacetic acid (TFA), in an anhydrous solvent like dichloromethane (DCM).[1] A typical starting point is a 1:1 mixture of TFA and DCM at room temperature.[1]
Q2: Are there milder alternatives to TFA for this hydrolysis?
A2: Yes, for substrates that may be sensitive to strong acidic conditions, several milder alternatives can be employed. These include using aqueous phosphoric acid or Lewis acids like zinc bromide (ZnBr₂).[1] Enzymatic hydrolysis offers a very mild and selective option, though it is less commonly used for this type of substrate.[2]
Q3: Can the 4-oxo-piperidine ring be affected by the hydrolysis conditions?
A3: The piperidine ring itself is generally stable under mild acidic conditions, where the tertiary amine will be protonated to form a stable piperidinium salt.[3] However, under strongly acidic conditions, especially with prolonged reaction times or elevated temperatures, the ketone functionality could potentially undergo side reactions. Under strongly basic conditions with heat, there is a risk of Hofmann elimination, which could lead to degradation of the piperidine ring.[3]
Q4: What are the primary side products to watch for during the hydrolysis?
A4: The major side product concern arises from the formation of a reactive tert-butyl cation during acid-catalyzed cleavage. This cation can act as an alkylating agent, potentially reacting with any nucleophilic sites on the molecule or with trace impurities.[4] To mitigate this, scavengers like triisopropylsilane (TIS) or water are often added to the reaction mixture to trap the tert-butyl cation.[1][4]
Q5: Is there a risk of racemization if there are chiral centers in the molecule?
A5: While the hydrolysis of the tert-butyl ester itself does not directly involve the chiral center at other positions, the reaction conditions, particularly if harsh, could potentially lead to epimerization of adjacent stereocenters. It is always advisable to analyze the stereochemical purity of the product after deprotection.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient acid strength or concentration. 2. Short reaction time. 3. Low reaction temperature. 4. Steric hindrance from the piperidone ring. | 1. Increase the concentration of TFA or switch to a stronger acid like HCl in dioxane. 2. Extend the reaction time and monitor progress by TLC or LC-MS. 3. If the substrate is stable, gently warm the reaction to 30-40 °C. 4. Consider alternative methods like thermolysis if acidic conditions are ineffective.[1] |
| Formation of Side Products (e.g., t-butylation) | 1. Presence of nucleophilic functional groups. 2. High concentration of the tert-butyl cation intermediate. | 1. Add a scavenger such as triisopropylsilane (TIS, 2-5% v/v) or water to the reaction mixture to trap the tert-butyl cation.[1][4] 2. Use a milder deprotection method, such as aqueous phosphoric acid.[1] |
| Degradation of the Piperidone Ring | 1. Harsh acidic or basic conditions. 2. Elevated temperatures. | 1. Use milder acidic conditions (e.g., aqueous phosphoric acid) or avoid strong bases. 2. Perform the reaction at room temperature or below if possible. |
| Low Yield After Work-up | 1. The product, 2-(4-oxopiperidin-1-yl)acetic acid, may have some water solubility. 2. Incomplete extraction from the aqueous phase. | 1. Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product. 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Difficulty in Product Isolation | 1. The product may exist as a zwitterion, affecting its solubility. 2. The product may be hygroscopic. | 1. Adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its water solubility before extraction. 2. Dry the final product under high vacuum. |
Experimental Protocols
Protocol 1: Standard Hydrolysis using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Acid Addition: To the stirred solution at room temperature, add an equal volume of trifluoroacetic acid (TFA). If the substrate is sensitive to alkylation, add triisopropylsilane (TIS) (2.5-5% v/v) as a scavenger.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with toluene or another suitable solvent to ensure complete removal of residual TFA.
-
Dissolve the residue in a minimal amount of water and adjust the pH to ~7 with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
-
Acidify the aqueous layer to pH ~2-3 with dilute HCl.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired 2-(4-oxopiperidin-1-yl)acetic acid.
-
Protocol 2: Mild Hydrolysis using Aqueous Phosphoric Acid
-
Reaction Setup: Dissolve this compound in a suitable solvent such as toluene or dichloromethane.
-
Reagent Addition: Add 5-10 equivalents of 85% aqueous phosphoric acid.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50 °C if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up:
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify as necessary.
-
Data Presentation
Table 1: Comparison of Hydrolysis Conditions for tert-Butyl Esters
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |
| 50% TFA | Dichloromethane | 20-25 | 1-4 hours | >90 | Standard, effective method. Scavengers may be needed.[1] |
| 4M HCl | Dioxane | 20-25 | 2-12 hours | >90 | Another strong acid alternative. |
| 85% H₃PO₄ | Toluene | 20-50 | 4-24 hours | 80-95 | Milder conditions, good for sensitive substrates.[1] |
| ZnBr₂ | Dichloromethane | 20-25 | 12-24 hours | 70-90 | Lewis acid catalysis, can be selective.[1] |
| Thermolysis | None or high-boiling solvent | 150-200 | 0.5-2 hours | Variable | Reagent-free but requires high temperatures.[1] |
| NaOH/MeOH/CH₂Cl₂ | Dichloromethane/Methanol | 20-25 | 1-5 hours | >90 | A mild basic alternative for hindered esters.[5] |
Visualizations
Caption: Acid-catalyzed hydrolysis of a tert-butyl ester via a stable tert-butyl cation intermediate.
Caption: A decision-making workflow for troubleshooting the hydrolysis of tert-butyl esters.
Caption: A logical guide for selecting the appropriate hydrolysis reagent based on substrate sensitivity.
References
Technical Support Center: Purification of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with tert-Butyl 2-(4-oxopiperidin-1-yl)acetate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities include unreacted starting materials (e.g., 4-oxopiperidine, tert-butyl bromoacetate), residual reagents, and side-products. A significant byproduct to monitor is the carboxylic acid formed from the hydrolysis of the tert-butyl ester, which can be catalyzed by acidic conditions.[1][2]
Q2: Is this compound stable during silica gel column chromatography?
A2: This compound can be sensitive to standard silica gel. The tert-butyl ester group is labile under acidic conditions, and acidic residues on the silica gel can cause partial or complete cleavage to the corresponding carboxylic acid.[1][3] Using neutralized silica gel or performing the chromatography quickly with a non-acidic eluent system is recommended.
Q3: What is the best mobile phase (eluent) for purifying this compound by column chromatography?
A3: The ideal eluent provides a retention factor (Rf) of approximately 0.35 for the desired compound on a Thin Layer Chromatography (TLC) plate.[4] A good starting point is a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate). For more polar derivatives, a mixture of dichloromethane (DCM) and methanol may be necessary.
Q4: Can this compound be purified by recrystallization?
A4: Yes, if the crude product is obtained as a solid, recrystallization is a viable and often preferred method for purification as it can be more scalable and avoid potential degradation on silica gel.[5] Finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or cold temperatures is key. Ethanol is often a good solvent for recrystallizing piperidone derivatives.[5]
Q5: What analytical methods are recommended for assessing the purity of the final product?
A5: A combination of techniques is recommended for a comprehensive purity assessment.
-
NMR (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine purity by peak area and confirm the molecular weight of the product and any impurities.
-
TLC (Thin Layer Chromatography): A quick and easy method to visually assess the number of components in a sample and monitor the progress of a purification.[4]
Troubleshooting Guide
Problem 1: Low or no product yield after silica gel chromatography.
| Possible Cause | Diagnostic Step | Recommended Solution |
| Product Degradation | Run a TLC of your crude material alongside the collected column fractions. Look for a new, more polar spot in the fractions, which could indicate the hydrolyzed carboxylic acid.[2] | Use silica gel that has been neutralized (e.g., by washing with a solution containing 1% triethylamine in the eluent). Alternatively, consider a different purification method like recrystallization or preparative HPLC. |
| Product Still on Column | The chosen eluent may be too non-polar. Run a TLC of the starting material with a more polar solvent system (e.g., 10% Methanol in DCM) to see if the spot moves. | Flush the column with a significantly more polar solvent system to elute any remaining compounds. |
| Co-elution with Impurity | NMR or LC-MS analysis of the "pure" fractions shows signals that do not correspond to the product. | Optimize the eluent system using TLC to achieve better separation between the product and the impurity (aim for a ΔRf > 0.2).[4] Consider using a different solvent system. |
Problem 2: The product appears as a streak instead of a tight spot on the TLC plate.
| Possible Cause | Diagnostic Step | Recommended Solution |
| Compound is Acidic/Basic | The piperidine nitrogen can interact strongly with the acidic silica gel, causing streaking. If the ester has been hydrolyzed, the resulting carboxylic acid will also streak. | Add a small amount of a modifier to the TLC developing chamber and the column eluent. For basic compounds, add ~0.5-1% triethylamine. For acidic impurities, add ~0.5-1% acetic acid. |
| Sample Overload | The initial spot on the TLC plate was too concentrated. | Prepare a more dilute solution of your sample for TLC analysis. |
Data Presentation
Table 1: Illustrative Comparison of Purification Techniques
| Technique | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Flash Chromatography | >95% | 60-90% | Good for separating mixtures with different polarities. | Potential for product degradation on stationary phase; solvent intensive.[1] |
| Recrystallization | >99% | 50-85% | Highly effective for achieving high purity; scalable. | Requires the compound to be a solid; yield can be lower if solubility is not ideal.[5] |
| Preparative HPLC | >99% | 70-95% | Excellent separation power for complex mixtures. | Expensive; requires specialized equipment; limited scale. |
Table 2: Representative TLC Conditions
| Compound | Eluent System | Approximate Rf Value |
| This compound | 40% Ethyl Acetate / 60% Hexanes | 0.35 |
| Hydrolyzed Acid Byproduct | 40% Ethyl Acetate / 60% Hexanes | < 0.1 |
| 4-Oxopiperidine (Starting Material) | 10% Methanol / 90% DCM | 0.2 |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed to minimize the risk of acid-catalyzed hydrolysis of the tert-butyl ester.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The target compound should have an Rf of ~0.3-0.4.[4]
-
Slurry Preparation: In a fume hood, add silica gel to an Erlenmeyer flask. Add the chosen eluent to create a pourable slurry. For sensitive compounds, it is recommended to use an eluent containing 0.5% triethylamine to neutralize the silica.
-
Column Packing: Secure the column vertically. Pour the silica slurry into the column. Use a gentle stream of air or nitrogen pressure to pack the column evenly, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, dried, and then carefully added to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column. Apply steady air/nitrogen pressure to begin eluting the compounds. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude solid in a test tube. Add a potential solvent dropwise while heating and agitating. A good solvent will dissolve the compound when hot but not when cold. Common choices for piperidine derivatives include ethanol, isopropanol, or ethyl acetate/hexanes mixtures.[5]
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the material.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of a synthetic compound.
References
Technical Support Center: Troubleshooting the Incomplete Reaction of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with reactions involving tert-Butyl 2-(4-oxopiperidin-1-yl)acetate, particularly in the context of reductive amination.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My reductive amination of this compound is resulting in a low yield of the desired product. What are the potential causes and how can I address them?
A1: An incomplete reaction or low yield in the reductive amination of this compound can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Inefficient Imine/Enamine Formation: The initial condensation between the ketone and the amine to form an iminium ion or enamine is a crucial equilibrium step.
-
Troubleshooting:
-
Water Removal: The formation of the imine/enamine intermediate releases water. The presence of water can shift the equilibrium back towards the starting materials. Employing a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can effectively remove water and drive the reaction forward.
-
pH Optimization: The rate of imine formation is pH-dependent. A mildly acidic environment (pH 4-6) is often optimal to catalyze the reaction without deactivating the amine nucleophile. The addition of a catalytic amount of a weak acid, like acetic acid, can be beneficial.
-
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical for a successful reductive amination.
-
Troubleshooting:
-
Choice of Reductant: For reductive aminations, milder reducing agents that selectively reduce the iminium ion over the ketone are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and commonly used reagent for this purpose.[1] Sodium cyanoborohydride (NaBH₃CN) is another option, though it is more toxic. Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone, leading to the formation of an alcohol byproduct and a lower yield of the desired amine.
-
Reagent Quality and Stoichiometry: Ensure the reducing agent is fresh and has been stored under anhydrous conditions. Using an appropriate molar excess (typically 1.5-2.0 equivalents) of the reducing agent is recommended to ensure complete reduction of the intermediate.
-
-
-
Steric Hindrance: The bulky tert-butyl ester group and the piperidine ring can create steric hindrance, slowing down the reaction.
-
Troubleshooting:
-
Reaction Time and Temperature: Reactions involving sterically hindered substrates may require longer reaction times or elevated temperatures to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Solvent Choice: The choice of solvent can influence reaction rates. Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used for reductive aminations with sodium triacetoxyborohydride.
-
-
Q2: I am observing the formation of a significant amount of an alcohol byproduct corresponding to the reduction of the starting ketone. How can I minimize this?
A2: The formation of tert-butyl 2-(4-hydroxypiperidin-1-yl)acetate is a common side reaction when using a reducing agent that is too strong or when the imine/enamine formation is slow.
-
Troubleshooting:
-
Switch to a Milder Reducing Agent: As mentioned in Q1, using sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as it is less likely to reduce the starting ketone compared to sodium borohydride (NaBH₄).
-
Stepwise Procedure: Consider a two-step procedure where the imine/enamine is pre-formed before the addition of the reducing agent. This can be achieved by stirring the ketone and amine together, often with a dehydrating agent, for a period before introducing the reductant.
-
Q3: My reaction is producing dialkylated side products. How can this be avoided?
A3: Over-alkylation, where the newly formed secondary amine reacts further with the starting ketone, can be an issue, particularly with less sterically hindered amines.
-
Troubleshooting:
-
Control Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) relative to the ketone can help minimize the opportunity for the product amine to react.
-
Reaction Conditions: Running the reaction at lower temperatures may help to control the rate of the undesired second alkylation.
-
Q4: Is the tert-butyl ester group stable under typical reductive amination conditions?
A4: The tert-butyl ester is generally stable under the neutral to mildly acidic conditions used for reductive amination with reagents like sodium triacetoxyborohydride. However, prolonged exposure to strong acids or high temperatures can lead to its cleavage. It is crucial to maintain the recommended pH range and avoid harsh acidic workups if the ester needs to be preserved.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the reductive amination of N-Boc-4-piperidone, a close analog of this compound, with an aniline derivative.
| Amine | Reducing Agent (Equivalents) | Solvent | Additive (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 3,4-dichloroaniline | NaBH(OAc)₃ (1.5) | DCE | Acetic Acid (cat.) | Room Temp. | 12 | ~85 |
| Aniline | NaBH(OAc)₃ (1.5) | DCM | None | Room Temp. | 12 | Not specified |
| Morpholine | NaBH(OAc)₃ (Not specified) | Not specified | Acetic Acid | Not specified | Not specified | Reaction failed |
| Morpholine | NaBH₃CN / Ti(OiPr)₄ | Not specified | None | Not specified | Not specified | Reaction failed |
Note: The success of the reaction with morpholine was reported to be problematic due to the low nucleophilicity of the amine, leading to slow iminium/enamine formation.[2]
Experimental Protocols
Reductive Amination of this compound with Benzylamine using Sodium Triacetoxyborohydride
This protocol is a representative procedure adapted from established methods for the reductive amination of 4-piperidone derivatives.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).
-
Add benzylamine (1.1 equivalents) to the solution.
-
If desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting ketone is consumed (typically 4-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 2-(4-(benzylamino)piperidin-1-yl)acetate.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows related to the troubleshooting of the incomplete reaction of this compound.
Caption: Troubleshooting workflow for incomplete reductive amination.
Caption: Competing pathways in reductive amination.
References
Technical Support Center: tert-Butyl 2-(4-oxopiperidin-1-yl)acetate Analysis
Welcome to the technical support center for tert-butyl 2-(4-oxopiperidin-1-yl)acetate. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities via Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and storage condition for this compound?
A1: this compound is typically a solid. For optimal stability, it should be stored in a cool, dry place.
Q2: What are the typical starting materials for the synthesis of this compound?
A2: A common synthetic route involves the reaction of 4-piperidone with tert-butyl bromoacetate.
Q3: What are the most common impurities to look for in an NMR spectrum of this compound?
A3: The most probable impurities include unreacted starting materials such as 4-piperidone and tert-butyl bromoacetate, the hydrolysis product 2-(4-oxopiperidin-1-yl)acetic acid, and residual solvents from the reaction or purification process.
Q4: How can I confirm the identity of the main product using NMR?
A4: You should look for the characteristic signals of the tert-butyl group (a singlet around 1.4 ppm in ¹H NMR and resonances around 28 and 81 ppm in ¹³C NMR), as well as signals corresponding to the piperidone ring and the acetate methylene group. Comparing the obtained spectra with the expected chemical shifts in the tables below will help in confirming the structure.
Troubleshooting NMR Impurity Identification
Problem: I see unexpected peaks in the ¹H NMR spectrum of my this compound sample.
Solution:
-
Check for Residual Solvents: Compare the chemical shifts of the unknown peaks with standard tables for common laboratory solvents.[1] Common solvents used in synthesis and purification include ethyl acetate, dichloromethane, and hexanes.
-
Identify Unreacted Starting Materials: Look for the characteristic signals of 4-piperidone and tert-butyl bromoacetate.
-
Identify Hydrolysis Product: The presence of 2-(4-oxopiperidin-1-yl)acetic acid, a potential hydrolysis product, would be indicated by the absence of the tert-butyl signal and the appearance of a broad carboxylic acid proton signal (often >10 ppm).
-
Consult the Data Tables: Refer to the tables below for a detailed comparison of expected chemical shifts for the product and potential impurities.
Data Presentation
Table 1: ¹H NMR Chemical Shift Data (CDCl₃, 300 MHz)
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | -C(CH₃)₃ | ~1.45 | s | 9H |
| -CH₂-COO- | ~3.25 | s | 2H | |
| Piperidine -CH₂-N-CH₂- | ~2.80 | t | 4H | |
| Piperidine -CH₂-CO-CH₂- | ~2.50 | t | 4H | |
| 4-Piperidone | Piperidine -CH₂-NH-CH₂- | ~3.05 | t | 4H |
| Piperidine -CH₂-CO-CH₂- | ~2.45 | t | 4H | |
| -NH- | broad | s | 1H | |
| tert-Butyl bromoacetate | -C(CH₃)₃ | ~1.49 | s | 9H |
| Br-CH₂-COO- | ~3.83 | s | 2H | |
| 2-(4-oxopiperidin-1-yl)acetic acid | -COOH | >10 | br s | 1H |
| -CH₂-COOH | ~3.30 | s | 2H | |
| Piperidine -CH₂-N-CH₂- | ~2.90 | t | 4H | |
| Piperidine -CH₂-CO-CH₂- | ~2.60 | t | 4H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Chemical Shift Data (CDCl₃, 75 MHz)
| Compound | Carbon Atom | Chemical Shift (ppm) |
| This compound | -C =O (ketone) | ~208 |
| -C =O (ester) | ~169 | |
| -O-C (CH₃)₃ | ~81 | |
| -O-C(C H₃)₃ | ~28 | |
| -C H₂-COO- | ~58 | |
| Piperidine -C H₂-N-C H₂- | ~53 | |
| Piperidine -C H₂-CO-C H₂- | ~41 | |
| 4-Piperidone | -C =O | ~210 |
| Piperidine -C H₂-NH-C H₂- | ~46 | |
| Piperidine -C H₂-CO-C H₂- | ~41 | |
| tert-Butyl bromoacetate | -C =O | ~166 |
| -O-C (CH₃)₃ | ~83 | |
| -O-C(C H₃)₃ | ~28 | |
| Br-C H₂-COO- | ~26 | |
| 2-(4-oxopiperidin-1-yl)acetic acid | -C =O (ketone) | ~209 |
| -C OOH | ~173 | |
| -C H₂-COOH | ~57 | |
| Piperidine -C H₂-N-C H₂- | ~53 | |
| Piperidine -C H₂-CO-C H₂- | ~41 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[4][5]
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the N-alkylation of 4-piperidone with tert-butyl bromoacetate.
Materials:
-
4-Piperidone hydrochloride
-
tert-Butyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-piperidone hydrochloride in acetonitrile, add potassium carbonate in excess.
-
Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free base.
-
Add tert-butyl bromoacetate to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Troubleshooting workflow for NMR impurity identification.
Caption: Synthetic pathway for this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate and N-Boc-4-piperidone in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of two common piperidone-based building blocks in synthetic chemistry: tert-butyl 2-(4-oxopiperidin-1-yl)acetate and N-Boc-4-piperidone. Both molecules are valuable starting materials in the synthesis of complex nitrogen-containing heterocycles, which are prevalent in many pharmaceutical agents. This document aims to objectively compare their performance in key chemical transformations, supported by available experimental data and detailed protocols.
Introduction to the Molecules
N-Boc-4-piperidone is a widely used intermediate where the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This protecting group is known for its stability under a range of reaction conditions and its facile removal under acidic conditions.
This compound features an N-substituent with an ester functionality. This substituent modifies the electronic and steric environment of the piperidine ring compared to the Boc group, which can influence its reactivity.
Reactivity Comparison: An Overview
The primary site of reactivity for both molecules in the context of this guide is the ketone at the C-4 position of the piperidine ring. The key difference in their reactivity stems from the nature of the N-substituent. The Boc group in N-Boc-4-piperidone is an electron-withdrawing carbamate, which can influence the reactivity of the piperidine ring nitrogen upon deprotection. The tert-butoxycarbonylmethyl group in this compound introduces an ester moiety, which is generally considered to be less electron-withdrawing than the Boc group. This difference in electronic nature can subtly affect the reactivity of the ketone.
Quantitative Data Summary
The following table summarizes the available quantitative data for the performance of N-Boc-4-piperidone in key synthetic reactions. No directly comparable experimental data was found for this compound in the same reactions.
| Reaction Type | Reagents | Product | Yield (%) | Reference |
| Reductive Amination | Aniline, Sodium triacetoxyborohydride | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | 91 | [3] |
| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | tert-Butyl 4-(carbethoxymethylene)piperidine-1-carboxylate | ~75 (estimated) | [4] |
| Aldol Condensation | Benzaldehyde, NaOH | tert-Butyl 4-(benzylidene)piperidine-1-carboxylate | Not specified | [1] |
Key Experiments and Protocols
Detailed methodologies for the following key reactions with N-Boc-4-piperidone are provided below.
Reductive Amination of N-Boc-4-piperidone with Aniline
Objective: To synthesize tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
Experimental Protocol:
-
Dissolve N-Boc-4-piperidone (1 equivalent) and aniline (1.1 equivalents) in dichloromethane.
-
Add acetic acid (1 equivalent) to the solution.
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding 2M aqueous NaOH and stir for 1 hour.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[3]
Wittig Reaction of N-Boc-4-piperidone
Objective: To synthesize an exocyclic alkene from N-Boc-4-piperidone.
Experimental Protocol (General for Stabilized Ylides):
-
Dissolve the phosphonium salt (e.g., (carbethoxymethylene)triphenylphosphonium bromide, 1.2 equivalents) in a suitable solvent like THF.
-
Cool the solution to 0 °C and add a strong base (e.g., sodium hydride or potassium tert-butoxide) to generate the ylide.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Add a solution of N-Boc-4-piperidone (1 equivalent) in the same solvent.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Aldol Condensation of N-Boc-4-piperidone with Benzaldehyde
Objective: To synthesize the α,β-unsaturated ketone derivative.
Experimental Protocol (Claisen-Schmidt Condensation):
-
Dissolve N-Boc-4-piperidone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Slowly add an aqueous solution of a strong base (e.g., NaOH or KOH) to the mixture.
-
Stir the reaction at room temperature until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product to obtain the α,β-unsaturated ketone.[1]
Visualizing Reaction Pathways and Logic
The following diagrams, generated using Graphviz, illustrate the general workflow for the discussed reactions and a logical comparison of the two molecules.
Caption: General experimental workflows for key reactions of N-substituted 4-piperidones.
References
A Comparative Guide to Alternatives for tert-Butyl 2-(4-oxopiperidin-1-yl)acetate in Synthesis
For researchers, scientists, and drug development professionals, the 4-oxopiperidine moiety is a crucial building block in the synthesis of a vast array of pharmacologically active compounds. The choice of substituents on the piperidine nitrogen significantly influences the synthetic strategy, particularly concerning stability and deprotection conditions. tert-Butyl 2-(4-oxopiperidin-1-yl)acetate is a commonly utilized reagent, but its alternatives, namely the ethyl and benzyl esters, offer distinct advantages in specific synthetic contexts. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to facilitate informed decision-making in your synthetic endeavors.
Comparative Analysis of Ester Alternatives
The primary alternatives to this compound involve the modification of the ester group. The ethyl and benzyl esters are the most common substitutes, each with a unique profile regarding reactivity, stability, and cleavage conditions.
Performance and Property Comparison
The selection of the ester group is a strategic decision based on the desired balance between stability and ease of removal. The tert-butyl ester is known for its facile cleavage under acidic conditions, while the benzyl ester offers orthogonality with its removal via hydrogenolysis. The ethyl ester, being more robust, is suitable for syntheses where the ester is carried through multiple steps.
| Parameter | This compound | Ethyl 2-(4-oxopiperidin-1-yl)acetate | Benzyl 2-(4-oxopiperidin-1-yl)acetate |
| Molecular Weight | 213.27 g/mol | 185.22 g/mol | 247.29 g/mol |
| Typical Yield (Synthesis) | 85-95% | 80-90% | 85-95% |
| Stability | Stable to basic and nucleophilic reagents. | Generally stable to a wide range of conditions, but can be hydrolyzed under strong acid or base. | Stable to acidic and basic conditions. |
| Key Advantages | Easily cleaved under mild acidic conditions. | Higher stability compared to tert-butyl ester; cost-effective. | Orthogonal deprotection via hydrogenolysis; stable to a wide range of reagents. |
| Key Disadvantages | Labile to strong acids. | Requires harsher conditions for cleavage (saponification). | Requires a specific catalyst (e.g., Pd/C) which can be poisoned. |
Deprotection Conditions Comparison
The choice of ester is often dictated by the deprotection strategy, which must be compatible with other functional groups in the molecule.
| Ester Group | Deprotection Conditions | Reagents | Typical Reaction Time |
| tert-Butyl | Acidic Cleavage | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 1-4 hours |
| Ethyl | Saponification (Basic Hydrolysis) | Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) in THF/Water | 2-12 hours |
| Benzyl | Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) in Methanol or Ethyl Acetate | 2-16 hours |
Experimental Protocols
The following protocols describe the synthesis of tert-Butyl, Ethyl, and Benzyl 2-(4-oxopiperidin-1-yl)acetate via N-alkylation of 4-piperidone.
Protocol 1: Synthesis of this compound
This protocol describes the N-alkylation of 4-piperidone with tert-butyl bromoacetate.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
tert-Butyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in water, add potassium carbonate (2.5 eq) and stir until the 4-piperidone is fully dissolved and neutralized.
-
Extract the free 4-piperidone into ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting 4-piperidone (1.0 eq) in acetonitrile.
-
Add potassium carbonate (1.5 eq) and tert-butyl bromoacetate (1.2 eq).
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Protocol 2: Synthesis of Ethyl 2-(4-oxopiperidin-1-yl)acetate
This protocol details the N-alkylation of 4-piperidone with ethyl bromoacetate.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Ethyl bromoacetate
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 4-piperidone monohydrate hydrochloride (1.0 eq) and sodium bicarbonate (2.5 eq) in DMF.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at 50-60 °C for 6-8 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford Ethyl 2-(4-oxopiperidin-1-yl)acetate.
Protocol 3: Synthesis of Benzyl 2-(4-oxopiperidin-1-yl)acetate
This protocol describes the N-alkylation of 4-piperidone with benzyl bromoacetate.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Benzyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of 4-piperidone monohydrate hydrochloride (1.0 eq) and potassium carbonate (3.0 eq) in acetone, add benzyl bromoacetate (1.2 eq).
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield Benzyl 2-(4-oxopiperidin-1-yl)acetate.
Visualization of Synthetic Pathways
A Comparative Guide to Nitrogen Protecting Groups for 4-Oxopiperidine in Drug Development
For researchers, scientists, and drug development professionals, the judicious selection of a nitrogen protecting group for the 4-oxopiperidine scaffold is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an objective comparison of three commonly employed protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Benzyl (Bn). The following sections detail their introduction, removal, and stability in key chemical transformations, supported by experimental data to inform the rational design of synthetic strategies.
The 4-oxopiperidine moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of therapeutic agents. The secondary amine within this heterocycle requires protection to enable selective functionalization of the ketone at the C4 position. The choice of the protecting group is paramount, as it influences the overall yield, compatibility with subsequent reaction conditions, and the ease of its eventual removal.
Comparison of Protection and Deprotection Strategies
The selection of a protecting group involves a trade-off between the ease of its introduction, its stability throughout the synthetic sequence, and the mildness of the conditions required for its removal.
| Protecting Group | Protection Method | Typical Yield (%) | Typical Reaction Time | Deprotection Method | Typical Yield (%) | Typical Reaction Time |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, NaHCO₃, DCM/H₂O | 85 - 95+ | 12 - 16 h | Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane | 90 - 99 | 1 - 4 h[1] |
| Cbz | Benzyl chloroformate (Cbz-Cl), Na₂CO₃, Dioxane/H₂O | ~90 | 2 h | Catalytic Hydrogenolysis (H₂, Pd/C) | High | 2 - 24 h |
| Benzyl (Bn) | Benzyl bromide (BnBr), K₂CO₃, Acetonitrile | 80 - 95+ | 6 - 12 h | Catalytic Hydrogenolysis (H₂, Pd/C) | High | 3 - 48 h |
Stability in Key Synthetic Transformations
A crucial aspect of a protecting group is its stability under various reaction conditions that are commonly employed to modify the ketone functionality of 4-oxopiperidine.
| Reaction Type | N-Boc-4-oxopiperidine | N-Cbz-4-oxopiperidine | N-Benzyl-4-oxopiperidine |
| Wittig Olefination | Generally stable. Wittig reagents are compatible with the Boc group. | Generally stable. | Generally stable. |
| Grignard Reaction | Generally stable under standard Grignard conditions. | Generally stable. | Generally stable. |
| Reductive Amination | Stable. The Boc group is tolerant to reductive amination conditions using reagents like NaBH(OAc)₃.[2] | Stable. | Stable. Reductive amination is a common subsequent step for this substrate.[2] |
Experimental Protocols
Protection of 4-Oxopiperidine
N-Boc Protection To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) and sodium bicarbonate (2 equivalents) in a mixture of dichloromethane and water, di-tert-butyl dicarbonate (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 12-16 hours. After separation of the organic layer, it is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-4-oxopiperidine.
N-Cbz Protection To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) and sodium carbonate (1.5 equivalents) in a mixture of dioxane and water, N-(benzyloxycarbonyloxy)succinimide (1.1 equivalents) is added. The reaction is allowed to proceed with stirring for 2 hours at room temperature. The solution is then evaporated, and the product is extracted with ethyl acetate. The organic phase is washed with water, dried over magnesium sulfate, filtered, and concentrated to yield N-Cbz-4-oxopiperidine with a typical yield of around 90%.
N-Benzyl Protection A mixture of 4-piperidone hydrochloride (1 equivalent), benzyl bromide (1.2 equivalents), and potassium carbonate (2.5 equivalents) in acetonitrile is stirred at room temperature for 6-12 hours. The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent, washed with water, dried, and concentrated to give N-Benzyl-4-oxopiperidine.
Deprotection of N-Protected 4-Oxopiperidine
N-Boc Deprotection N-Boc-4-oxopiperidine (1 equivalent) is dissolved in dichloromethane, and trifluoroacetic acid (10 equivalents) is added. The solution is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure to yield the deprotected product, typically as a salt.
N-Cbz Deprotection A solution of N-Cbz-4-oxopiperidine (1 equivalent) in ethanol or methanol is treated with a catalytic amount of 10% Palladium on carbon (Pd/C). The mixture is then stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to afford the deprotected piperidine.
N-Benzyl Deprotection N-Benzyl-4-oxopiperidine (1 equivalent) is dissolved in an appropriate solvent such as ethanol or methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The reaction mixture is subjected to hydrogenation at room temperature for 3-48 hours. The catalyst is then filtered off, and the solvent is evaporated to yield the deprotected product.
Visualization of Synthetic Workflows
Caption: General workflows for the protection and deprotection of 4-oxopiperidine.
Orthogonal Protection Strategies
The distinct deprotection conditions for Boc (acid-labile) versus Cbz and Benzyl (hydrogenolysis) groups allow for their use in orthogonal protection strategies. This is particularly advantageous in the synthesis of complex molecules with multiple functional groups that require selective manipulation. For instance, a Boc-protected nitrogen is stable to the hydrogenolysis conditions used to remove a Cbz or Benzyl group, and vice versa.
Caption: Decision flowchart for an orthogonal protection strategy.
Conclusion
The choice between Boc, Cbz, and Benzyl as a protecting group for 4-oxopiperidine depends on the specific requirements of the synthetic route.
-
Boc is often favored for its ease of introduction and mild acidic deprotection, which is orthogonal to hydrogenolysis conditions.
-
Cbz provides robust protection and is readily removed by hydrogenolysis, offering an orthogonal approach to acid-labile groups.
-
Benzyl is a simple and stable protecting group, also removed by hydrogenolysis, making it a cost-effective option for many applications.
A thorough understanding of the stability and reactivity of each protecting group is essential for the successful design and execution of complex synthetic pathways in drug discovery and development.
References
The Biological Potential of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate Derivatives: A Scoping Review
For researchers, scientists, and drug development professionals, understanding the biological activities of novel chemical scaffolds is paramount. This guide explores the landscape of research surrounding tert-Butyl 2-(4-oxopiperidin-1-yl)acetate and its derivatives. While direct and extensive biological data on this specific family of compounds remains limited in publicly accessible literature, this review synthesizes information on related structures to project potential areas of therapeutic interest and guide future research.
The core structure, this compound, combines a piperidine ring, a common motif in medicinal chemistry, with a tert-butyl acetate group. The 4-oxo position on the piperidine ring offers a reactive site for further chemical modifications, making it a versatile scaffold for creating diverse libraries of compounds.
Exploring Related Scaffolds: Insights into Potential Activities
Due to the limited specific data on this compound derivatives, this guide presents findings from structurally related compounds, primarily focusing on derivatives of piperidine and compounds incorporating oxadiazole moieties, which can be synthesized from similar precursors.
Piperidine Derivatives: A Foundation of Diverse Bioactivities
The piperidine nucleus is a cornerstone in drug discovery, present in numerous approved drugs. Research into various piperidine derivatives has revealed a broad spectrum of biological activities.
Anticancer Activity:
Substituted piperidines are extensively investigated for their potential as anticancer agents. For instance, novel 1,3,4-oxadiazole derivatives incorporating a pyridine ring have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines.[1] In one study, certain 2-(4-t-butyl-phenyl)-5-(5-aryl substituted-[2][3][4]oxadiazol-2-yl)-pyridine derivatives demonstrated significant cytotoxicity against MCF7 and Caco-2 cell lines, with IC50 values in the low micromolar range.[1]
Table 1: Cytotoxicity of Selected 1,3,4-Oxadiazole Derivatives [1]
| Compound | Target Cell Line | IC50 (µM) |
| 7b | MCF7 | 6.74 |
| 7d | MCF7 | 3.69 |
| 7c | Caco-2 | 24.6 |
| 7d | Caco-2 | 55.5 |
| 7f | Caco-2 | 24.8 |
Antimicrobial Activity:
The piperidine scaffold is also a key feature in the development of new antimicrobial agents. For example, a new class of oxadiazoles has been shown to target DprE1, an essential enzyme in Mycobacterium tuberculosis, exhibiting potent antitubercular activity.[5]
Neuroscience Applications:
Piperidine derivatives are crucial in the development of therapeutics for neurological disorders. For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (donepezil) is a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, highlighting the potential of the piperidine core in designing CNS-active agents.[6]
Experimental Protocols: A General Overview
While specific protocols for the biological evaluation of this compound derivatives are not available, the following are general methodologies commonly employed for assessing the biological activities discussed.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF7, Caco-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Logical Workflow for Drug Discovery
The development of novel therapeutic agents from a core scaffold like this compound typically follows a structured workflow.
Caption: A simplified workflow for drug discovery, starting from a core chemical scaffold.
Future Directions
The this compound scaffold represents a promising starting point for the synthesis of novel compounds with potential therapeutic applications. The presence of the reactive ketone and the adaptable piperidine ring allows for extensive chemical modification. Future research should focus on:
-
Synthesis of a diverse library of derivatives: Modifying the piperidine ring and the acetate moiety to explore a wide chemical space.
-
Broad biological screening: Testing these new compounds against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and key enzymes involved in various diseases.
-
Structure-Activity Relationship (SAR) studies: Once active compounds are identified, systematic modifications should be made to understand the relationship between their chemical structure and biological activity, leading to the optimization of lead compounds.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectral Analysis of Piperidine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design.[2] A thorough understanding of the spectral characteristics of piperidine building blocks is therefore crucial for structure elucidation, purity assessment, and the overall success of drug discovery programs. This guide provides a comparative overview of the key spectral features of piperidine derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and piperidine derivatives are no exception. Both ¹H and ¹³C NMR provide a wealth of information regarding the substitution pattern, stereochemistry, and conformational preferences of the piperidine ring.[3][4]
Comparative ¹H and ¹³C NMR Data
The chemical shifts of the piperidine ring protons and carbons are highly sensitive to the nature and orientation of substituents. The following tables summarize typical chemical shift ranges for unsubstituted and substituted piperidines.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Piperidine Derivatives
| Proton | Unsubstituted Piperidine (in CDCl₃) | Substituted Piperidines (Typical Range) | Key Observations |
| H-2, H-6 (axial & equatorial) | ~2.79 | 2.0 - 3.5 | Protons adjacent to the nitrogen are deshielded. The chemical shift is highly dependent on the substituent on the nitrogen and at C-2/C-6. |
| H-3, H-5 (axial & equatorial) | ~1.51 | 1.2 - 2.0 | These protons typically appear as complex multiplets. |
| H-4 (axial & equatorial) | ~2.19 | 1.4 - 2.5 | The chemical shift is influenced by substituents at C-4 and on the nitrogen. |
| N-H | Variable | 1.0 - 4.0 (broad) | The chemical shift and multiplicity are dependent on the solvent and concentration. |
Data compiled from multiple sources.[5]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Piperidine Derivatives
| Carbon | Unsubstituted Piperidine (in CDCl₃) | Substituted Piperidines (Typical Range) | Key Observations |
| C-2, C-6 | ~47.0 | 45 - 65 | Highly sensitive to N-substitution. Electronegative substituents on nitrogen cause a downfield shift. |
| C-3, C-5 | ~27.2 | 20 - 35 | Less affected by N-substitution compared to C-2/C-6. |
| C-4 | ~25.2 | 20 - 40 | The chemical shift is influenced by substituents at the C-4 position. |
Data compiled from multiple sources.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of piperidine derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.[6]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Longer acquisition times are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment of complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[7]
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of piperidine building blocks. The fragmentation patterns observed in the mass spectrum provide valuable structural information. The choice of ionization technique, primarily Electron Ionization (EI) or Electrospray Ionization (ESI), significantly influences the fragmentation pathways.
Comparative Fragmentation Patterns
Table 3: Common Mass Spectral Fragmentation Patterns of Piperidine Derivatives
| Ionization Technique | Primary Ion | Major Fragmentation Pathways | Characteristic Fragment Ions |
| Electron Ionization (EI) | Molecular Ion (M⁺˙) | α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen, leading to a stable iminium ion. This is often the base peak. | [M-R]⁺ (where R is a substituent on the α-carbon) |
| Ring Opening: Subsequent fragmentation of the piperidine ring. | Various smaller fragment ions. | ||
| Electrospray Ionization (ESI) | Protonated Molecule ([M+H]⁺) | Neutral Loss: Loss of small molecules such as water (from hydroxylated derivatives) or acetic acid (from acetylated derivatives).[8] | [M+H - H₂O]⁺, [M+H - CH₃COOH]⁺ |
| Ring Cleavage: Fragmentation of the piperidine ring, often initiated at the protonated nitrogen. | Varies depending on the substitution pattern. |
Data compiled from multiple sources.
Experimental Protocol for Mass Spectrometry
For ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[6]
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-20 µL/min.
-
MS Analysis:
-
Acquire the mass spectrum in positive ion mode, as the basic nitrogen of the piperidine ring is readily protonated.
-
Scan a mass range appropriate for the expected molecular weight of the compound.
-
For structural elucidation, tandem MS (MS/MS) can be performed by isolating the protonated molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.
-
For EI-MS (typically coupled with Gas Chromatography - GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column.
-
MS Analysis:
-
The separated components eluting from the GC column are introduced into the EI source.
-
A standard electron energy of 70 eV is used for ionization.
-
The mass analyzer scans a defined m/z range to detect the molecular ion and fragment ions.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For piperidine derivatives, IR spectroscopy can confirm the presence of the N-H bond, C-N bond, and other functional groups attached to the piperidine ring.
Comparative IR Absorption Data
Table 4: Characteristic IR Absorptions (cm⁻¹) for Piperidine Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (secondary amine) | 3300 - 3500 | Weak to Medium | Often appears as a sharp, single peak. In the absence of this peak, it suggests an N-substituted piperidine. |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong | Characteristic of the CH₂ groups in the piperidine ring. |
| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium | Can be difficult to assign definitively as it falls in the fingerprint region. |
| N-H Bend (secondary amine) | 1550 - 1650 | Medium | Can overlap with other absorptions in this region. |
Data compiled from multiple sources.[9][10][11][12][13]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the liquid or solid sample is placed directly on the ATR crystal. This is a common and convenient method.
-
-
Data Acquisition:
-
The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.
-
A background spectrum is first collected and automatically subtracted from the sample spectrum.
-
Visualizing the Role of Piperidine Scaffolds in Drug Discovery
Piperidine-containing molecules are often designed to interact with specific biological targets. For instance, they are key components in the design of inhibitors for Bruton's tyrosine kinase (BTK), an important enzyme in B-cell receptor signaling pathways implicated in certain cancers and autoimmune diseases.[14] The following diagram illustrates a simplified workflow for the initial characterization of such a potential drug candidate.
Caption: Workflow for the synthesis and initial characterization of a piperidine-based BTK inhibitor.
Conclusion
The spectral analysis of piperidine building blocks is a cornerstone of modern drug discovery. A multi-technique approach, combining NMR, MS, and IR spectroscopy, provides a comprehensive understanding of the structure, purity, and functional group composition of these vital scaffolds. The data and protocols presented in this guide offer a valuable resource for researchers in the pharmaceutical sciences, enabling more efficient and accurate characterization of novel piperidine-containing drug candidates.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. thieme-connect.de [thieme-connect.de]
Cost-Effective Alternatives to tert-Butyl 2-(4-oxopiperidin-1-yl)acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the selection of building blocks and intermediates plays a pivotal role in both the efficiency of synthesis and the overall cost of a project. tert-Butyl 2-(4-oxopiperidin-1-yl)acetate is a valuable reagent frequently employed in the synthesis of a variety of biologically active molecules, particularly as a scaffold for kinase inhibitors and ligands for G-protein coupled receptors (GPCRs). However, its cost can be a significant factor in large-scale synthesis and early-stage drug discovery. This guide provides a comparative analysis of cost-effective alternatives, focusing on alternative synthetic strategies and the use of different ester functionalities.
Executive Summary
This guide explores two primary strategies for reducing the cost associated with the use of this compound:
-
Alternative Synthetic Routes: Utilizing more economical starting materials, such as 1,5-dichloro-3-pentanone, to construct the N-substituted 4-piperidone core, thereby avoiding the use of more expensive 4-piperidone derivatives.
-
Alternative Ester Groups: Replacing the tert-butyl ester with more readily available and less expensive ethyl or benzyl esters. This approach requires consideration of different deprotection strategies later in the synthetic sequence.
Below, we present a comparative analysis of the performance of these alternatives, supported by available experimental data and a cost comparison of key starting materials.
Comparison of Synthetic Strategies
The standard synthesis of this compound involves the N-alkylation of 4-piperidone with tert-butyl bromoacetate. While effective, the cost of both 4-piperidone and tert-butyl bromoacetate can be prohibitive for large-scale applications.
Alternative 1: Synthesis from 1,5-Dichloro-3-pentanone
A potentially more economical route involves a one-pot synthesis of N-substituted 4-piperidones from the less expensive starting material, 1,5-dichloro-3-pentanone. This method, as described in patent literature, involves a cyclization reaction with a primary amine.
Experimental Workflow: Synthesis of N-Substituted 4-Piperidone
Caption: Synthesis of N-substituted 4-piperidone from 1,5-dichloro-3-pentanone.
Alternative 2: Ethyl and Benzyl Esters
Replacing the tert-butyl ester with an ethyl or benzyl ester offers a direct and often more cost-effective alternative. The synthesis follows a similar N-alkylation protocol, substituting tert-butyl bromoacetate with the corresponding ethyl or benzyl bromoacetate.
Data Presentation: Comparison of Starting Material Costs
The following table provides an approximate cost comparison of the key starting materials for the different synthetic routes. Prices are based on commercially available listings and may vary depending on the supplier and quantity.
| Starting Material | Structure | Typical Price (USD/kg) |
| 4-Piperidone Hydrochloride Monohydrate | C₅H₉NO·HCl·H₂O | ~34,000[1] |
| 1,5-Dichloro-3-pentanone | C₅H₈Cl₂O | ~2,200 - 8,800[2] |
| tert-Butyl Bromoacetate | C₆H₁₁BrO₂ | Varies |
| Ethyl Bromoacetate | C₄H₇BrO₂ | Varies |
| Benzyl Bromoacetate | C₉H₉BrO₂ | Varies |
Note: Prices for bromoacetates can fluctuate significantly. A buyer's guide for sourcing tert-butyl bromoacetate suggests that purity and supplier reliability are key factors influencing price.
Performance Comparison
| Alternative | Advantages | Disadvantages |
| Synthesis from 1,5-Dichloro-3-pentanone | Potentially significant cost savings on the core piperidone structure. | May require more process optimization to achieve high yields and purity. The starting material may be less readily available from all suppliers. |
| Ethyl 2-(4-oxopiperidin-1-yl)acetate | Lower cost of ethyl bromoacetate compared to tert-butyl bromoacetate. Good yields are generally expected for N-alkylation reactions. | The ethyl ester is less sterically hindered and may be more susceptible to hydrolysis under certain conditions. Deprotection requires saponification, which may not be compatible with all functional groups in a complex molecule. |
| Benzyl 2-(4-oxopiperidin-1-yl)acetate | Benzyl esters are generally stable and can be deprotected under mild hydrogenolysis conditions, which is orthogonal to many other protecting groups. | Benzyl bromoacetate can be more expensive than ethyl bromoacetate. Hydrogenolysis may not be suitable for molecules containing other reducible functional groups. |
Experimental Protocols
The following are generalized experimental protocols for the N-alkylation of 4-piperidone. Researchers should optimize these conditions for their specific needs.
General Protocol for N-Alkylation of 4-Piperidone
-
Dissolution: Dissolve 4-piperidone hydrochloride (1 equivalent) in a suitable organic solvent such as acetonitrile or dimethylformamide (DMF).
-
Base Addition: Add a base, such as potassium carbonate (2-3 equivalents), to neutralize the hydrochloride and facilitate the alkylation reaction.
-
Alkylation: Add the corresponding bromoacetate ester (tert-butyl, ethyl, or benzyl bromoacetate; 1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is typically purified by column chromatography on silica gel.
Application in Signaling Pathways
N-substituted 4-piperidone scaffolds are integral components of many kinase inhibitors and GPCR ligands. Their ability to present substituents in a defined three-dimensional space allows for precise interactions with the binding sites of these important drug targets.
Role in Kinase Inhibition
In the context of kinase inhibitor design, the piperidine ring often serves as a central scaffold to which various pharmacophoric elements are attached. These elements can interact with the hinge region, the DFG motif, or other allosteric pockets of the kinase domain, leading to potent and selective inhibition. The N-acetate group can be a key linker or a point for further functionalization.
Experimental Workflow: Kinase Inhibitor Synthesis
Caption: General workflow for synthesizing kinase inhibitors using a piperidine scaffold.
Involvement in GPCR Signaling
Piperidine derivatives are also prevalent in ligands targeting GPCRs. The nitrogen atom of the piperidine ring can be crucial for interacting with key residues in the transmembrane domains of the receptor, influencing agonist or antagonist activity. The substituent at the 4-position can be tailored to enhance selectivity and potency. For instance, in the JAK/STAT signaling pathway, which is often downstream of cytokine receptors (a class of receptors that can associate with GPCRs), inhibitors targeting JAK kinases can incorporate piperidine scaffolds.
Signaling Pathway: Simplified JAK/STAT Pathway
Caption: Simplified JAK/STAT signaling pathway and the point of intervention for a piperidine-based inhibitor.
Conclusion
For research groups and drug development professionals seeking to optimize costs, exploring alternatives to this compound is a worthwhile endeavor. The use of more economical starting materials like 1,5-dichloro-3-pentanone for the de novo synthesis of the piperidone core, or the substitution of the tert-butyl ester with less expensive ethyl or benzyl esters, present viable cost-saving strategies. The choice of the most suitable alternative will depend on a careful evaluation of the overall synthetic route, the compatibility of functional groups, and the required scale of the synthesis. Further in-house process development and cost analysis are recommended to determine the most advantageous approach for a specific project.
References
A Comparative Guide to the Synthetic Utility of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate in PROTAC Linker Design
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker connecting the target protein ligand (warhead) and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides a comparative analysis of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate, a rigid piperidinone-based linker, against other commonly employed linker classes, including flexible polyethylene glycol (PEG) and alkyl chains, as well as other rigid heterocyclic systems like piperazine.
Core Concepts in PROTAC Linker Design
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] The linker's role extends beyond merely tethering the two ligands; it dictates the spatial orientation of the ternary complex (target protein-PROTAC-E3 ligase), which is crucial for efficient ubiquitination and subsequent degradation.[2] Key linker characteristics that influence PROTAC performance include length, rigidity, polarity, and solubility.
Comparison of Linker Classes
The choice of linker significantly impacts the absorption, distribution, metabolism, and excretion (ADME) profile of a PROTAC. Here, we compare the properties and performance of this compound with other prevalent linker types.
This compound (Piperidinone-based Linker):
This linker belongs to the class of rigid heterocyclic linkers. The piperidine ring introduces conformational constraint, which can pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation.[3] The ketone functionality at the 4-position and the tert-butyl ester provide synthetic handles for further modification and conjugation. The rigidity of the piperidinone structure can contribute to improved metabolic stability and cell permeability by shielding polar surface area.[4][5]
Flexible Linkers (PEG and Alkyl Chains):
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic linkers known to enhance the aqueous solubility of PROTACs.[6] The flexibility of the PEG chain allows for a broader range of conformations, which can be advantageous in the empirical search for an optimal ternary complex geometry. However, PEG linkers can sometimes be associated with lower cell permeability and potential metabolic liabilities.[6]
-
Alkyl Linkers: These are hydrophobic linkers that can improve cell membrane permeability.[6] While synthetically straightforward, their high flexibility might not always lead to the most stable and productive ternary complex. Excessive hydrophobicity can also lead to poor solubility and off-target effects.[6]
Other Rigid Linkers (Piperazine-based):
Piperazine-containing linkers also provide conformational rigidity.[3] The presence of a second nitrogen atom in the piperazine ring can enhance solubility through protonation at physiological pH.[7] Like piperidine-based linkers, they are often incorporated to improve metabolic stability and optimize the geometry of the ternary complex.[3]
Quantitative Data on PROTAC Performance
Table 1: Illustrative Performance of PROTACs with Different Linker Classes
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Characteristics |
| Rigid | Piperidinone-based | (Hypothetical) | CRBN/VHL | Potentially low nM | >90 | Improved permeability and stability due to rigid scaffold. |
| Flexible | PEG-based | BRD4 | CRBN | 15-55 | 85->98 | Enhanced solubility; potency is highly dependent on optimal length.[8] |
| Flexible | Alkyl-based | TBK1 | VHL | 3-292 | 76-96 | Can achieve potent degradation; risk of poor solubility.[1] |
| Rigid | Piperazine-based | BRD4 | CRBN | 15-45 | >95 | Improved solubility and metabolic stability.[3] |
Note: The data presented is a synthesis of findings from various studies and is intended to be illustrative of general trends. DC50 and Dmax values are highly dependent on the specific warhead, E3 ligase ligand, and target protein.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs with different linkers.
Protocol 1: General Synthesis of a PROTAC Library with Varying Linkers
This protocol outlines a general strategy for synthesizing a small library of PROTACs to compare the effects of different linkers.
1. Synthesis of Linker Intermediates:
-
This compound: Can be synthesized by reacting 4-piperidone with tert-butyl bromoacetate in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent such as dimethylformamide (DMF).
-
PEG and Alkyl Linkers: Commercially available or synthesized with terminal functional groups (e.g., amine and carboxylic acid) for subsequent coupling.
-
Piperazine Linkers: Mono-Boc-protected piperazine can be functionalized on the free amine, followed by deprotection and coupling.
2. Functionalization of Warhead and E3 Ligase Ligand:
-
The warhead and E3 ligase ligand are typically functionalized with complementary reactive groups (e.g., a carboxylic acid and an amine) to allow for amide bond formation with the linker.
3. PROTAC Assembly (Amide Coupling):
-
Step 1: To a solution of the carboxylic acid-functionalized component (warhead or E3 ligase ligand, 1.0 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Step 2: Add the amine-functionalized linker (1.1 eq) to the activated solution. Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Step 3: Purify the intermediate product by flash chromatography or preparative HPLC.
-
Step 4: If the linker was coupled to the E3 ligase ligand first, repeat the amide coupling procedure to attach the warhead to the other end of the linker.
-
Step 5: If protecting groups (e.g., Boc) are present, deprotect under appropriate conditions (e.g., trifluoroacetic acid in dichloromethane for Boc deprotection).
-
Step 6: Purify the final PROTAC using preparative HPLC and characterize by LC-MS and NMR.
Protocol 2: Western Blot for Target Protein Degradation
This assay is used to quantify the reduction of a target protein in cells following PROTAC treatment.[8]
1. Cell Culture and Treatment:
-
Plate cells at a density to achieve 70-80% confluency at the time of harvest.
-
Treat the cells with a serial dilution of the synthesized PROTACs for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for comparing different PROTAC linkers.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Reducing Agents for the Reductive Amination of 4-Piperidones
For researchers, scientists, and drug development professionals, the synthesis of substituted piperidines is a cornerstone of medicinal chemistry. The 4-piperidone moiety is a versatile scaffold, and its conversion to 4-aminopiperidines via reductive amination is a critical transformation. The choice of reducing agent for this reaction significantly impacts yield, selectivity, and overall efficiency. This guide provides a comparative study of common reducing agents for the reductive amination of 4-piperidones, supported by experimental data and detailed protocols to inform methodology selection.
The reductive amination of 4-piperidones typically proceeds in a one-pot reaction where the piperidone reacts with an amine to form an intermediate iminium ion, which is then reduced in situ by a selective hydride agent.[1] The ideal reducing agent should selectively reduce the iminium ion without reducing the starting ketone.[1] This guide focuses on a comparative analysis of the most widely used reducing agents for this purpose.
Comparative Performance of Reductive Amination Agents
The selection of a suitable reducing agent is contingent on the specific substrate, the desired reaction conditions, and safety considerations. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are among the most frequently employed reagents for the reductive amination of 4-piperidones.[1][2][3]
| Reducing Agent | Substrate (4-Piperidone) | Amine | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Sodium Triacetoxyborohydride (STAB) | N-Boc-4-piperidone | Aniline | Dichloromethane | 16 | ~95% (crude) | [4] |
| Sodium Triacetoxyborohydride (STAB) | 1-Benzyl-4-piperidone | Various primary amines | Dichloromethane | 2-24 | 86-96% | [5] |
| Sodium Cyanoborohydride (NaBH₃CN) | 1-Benzyl-4-piperidone | Various primary amines | Methanol | 24 | 88-95% | [5] |
| Catalytic Hydrogenation (H₂/Pd/C) | 1-Benzyl-4-piperidone | Various primary amines | Ethanol | 24 | Variable | [1][6] |
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as a preferred reagent due to its mildness, high selectivity, and enhanced safety profile.[1][7] It is particularly effective for a broad range of aldehydes and ketones, including those with acid-sensitive groups.[8] The steric bulk and electron-withdrawing nature of the acetoxy groups moderate its reactivity, allowing for the selective reduction of the iminium ion in the presence of the ketone.[7]
Sodium Cyanoborohydride (NaBH₃CN) is another widely used reducing agent that exhibits excellent selectivity for iminium ions over carbonyls, enabling one-pot reactions.[8] However, its high toxicity and the potential generation of hydrogen cyanide gas, particularly under acidic conditions, are significant drawbacks.[3][8]
Catalytic Hydrogenation offers an economical and scalable alternative, though it may require specialized equipment and can be less selective in the presence of other reducible functional groups.[5]
Experimental Protocols
Below are detailed methodologies for the reductive amination of 4-piperidones using sodium triacetoxyborohydride and sodium cyanoborohydride.
Protocol 1: Reductive Amination of N-Boc-4-piperidone using Sodium Triacetoxyborohydride
This protocol is adapted from a procedure for the synthesis of a fentanyl precursor.[4]
Materials:
-
N-Boc-4-piperidone (1.0 eq)
-
Aniline (1.1 eq)
-
Acetic acid (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM)
-
2M Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve N-Boc-4-piperidone, aniline, and acetic acid in dichloromethane and cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Dilute the mixture with 2M aqueous NaOH and stir for 1 hour.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: General Procedure for Reductive Amination using Sodium Cyanoborohydride
This is a general procedure adaptable for various 4-piperidones and amines.[5]
Materials:
-
4-Piperidone derivative (1.0 eq)
-
Amine (1.0 eq)
-
Sodium cyanoborohydride (2.0 eq)
-
Methanol
-
Acetic acid (to maintain pH 6-7)
Procedure:
-
Dissolve the 4-piperidone derivative and the amine in methanol.
-
Add acetic acid to the mixture to adjust the pH to approximately 6-7.
-
Add sodium cyanoborohydride to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over a drying agent (e.g., MgSO₄), filter, and concentrate to yield the crude product.
-
Purify the product as necessary, typically by column chromatography.
Reaction Workflow and Mechanism
The reductive amination of a 4-piperidone involves the initial formation of a hemiaminal, followed by dehydration to an iminium ion, which is then reduced by the hydride agent.
Caption: General workflow for the one-pot reductive amination of 4-piperidones.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for tert-Butyl 2-(4-oxopiperidin-1-yl)acetate, a valuable building block in medicinal chemistry and drug development. The following sections detail the experimental protocols and quantitative data for the most common synthetic methodologies, offering a basis for selecting the most suitable route for specific research and development needs.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its piperidone core and the protected carboxylic acid moiety make it a versatile scaffold for the introduction of diverse functionalities. The efficiency of its synthesis is therefore a critical factor in the overall productivity of a drug discovery program. This guide compares two primary synthetic strategies: direct N-alkylation of 4-piperidone and a two-step approach involving the N-acylation of a protected 4-piperidone derivative.
Comparison of Synthetic Routes
The selection of a synthetic route for this compound is often a trade-off between factors such as yield, purity, reaction time, and the cost and availability of starting materials. The two methods presented here offer distinct advantages and disadvantages.
| Parameter | Method 1: Direct N-Alkylation | Method 2: N-acylation of N-Boc-4-piperidone (Hypothetical) |
| Starting Materials | 4-Piperidone hydrochloride, tert-butyl bromoacetate | N-Boc-4-piperidone, Reagent for acetate addition |
| Reagents | Potassium carbonate, Acetonitrile | Deprotecting agent (e.g., TFA), Base, tert-butyl bromoacetate |
| Reaction Time | ~24 hours | >24 hours (multi-step) |
| Yield | High (reported up to 95%) | Potentially lower overall yield |
| Purity | Good to excellent | May require more rigorous purification |
| Scalability | Readily scalable | Potentially more complex to scale up |
| Cost-Effectiveness | Generally more cost-effective | Potentially higher cost due to additional steps and reagents |
Synthetic Route Diagrams
Safety Operating Guide
Proper Disposal of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of tert-Butyl 2-(4-oxopiperidin-1-yl)acetate (CAS No. 149554-03-0), ensuring compliance and laboratory safety.
Hazard Profile and Safety Precautions
Assumed Hazards:
-
Skin Corrosion/Irritation: May cause skin irritation or burns upon contact.
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.
-
Acute Toxicity: May be harmful if swallowed or inhaled.
Personal Protective Equipment (PPE)
A comprehensive list of required personal protective equipment is detailed in the table below.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 compliant |
| Skin and Body Protection | Laboratory coat | Full-length, buttoned |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an organic vapor cartridge if handling large quantities or in a poorly ventilated space. |
Disposal Procedures
Disposal of this compound must be conducted in accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, weighing paper), in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical and clearly labeled as "Hazardous Waste" with the full chemical name.
-
-
Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Engage a Professional Waste Disposal Service:
-
Contact a licensed and certified hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any potential vapors.
-
Don PPE: Before addressing the spill, put on all required personal protective equipment as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.
-
Neutralize (if applicable and safe to do so): Due to the lack of specific reactivity data, neutralization is not recommended without further information. The primary focus should be on absorption and containment.
-
Collect Absorbed Material: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials in the hazardous waste container.
-
Dispose of Waste: Seal the hazardous waste container and dispose of it through a licensed professional waste disposal service.
-
Report the Incident: Report the spill to the laboratory supervisor or safety officer in accordance with institutional protocols.
Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling tert-Butyl 2-(4-oxopiperidin-1-yl)acetate
For researchers, scientists, and professionals in drug development, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for tert-Butyl 2-(4-oxopiperidin-1-yl)acetate, focusing on personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side shields or goggles | Essential to prevent eye contact. A face shield may be necessary for splash hazards.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently.[1][2][3] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect against skin contact.[1] For larger quantities or splash risks, a chemical-resistant apron may be required. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a fume hood to avoid inhalation of vapors or dust.[1][2] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Operational Plan: Safe Handling Procedures
Safe handling of this compound involves a combination of engineering controls, good laboratory practices, and adherence to established safety protocols.
Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]
Standard Operating Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.
-
Handling:
-
After Handling:
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste material, including unused product and contaminated disposables (e.g., gloves, wipes), in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
Disposal Method:
-
Dispose of the chemical waste through an approved hazardous waste disposal plant.[4][5][6]
-
Follow all local, state, and federal regulations for chemical waste disposal.[1]
-
Do not dispose of the material down the drain or in the general trash.
Experimental Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
